Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid molecular weight
Content Type: An in-depth technical guide or whitepaper.
Molecular Weight Analysis, Synthetic Protocols, and Application Pathways
Executive Summary
4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid (CAS: 64779-14-2 ) is a critical organic intermediate primarily utilized in the synthesis of liquid crystal mesogens and specific pharmaceutical pharmacophores (e.g., matrix metalloproteinase inhibitors).[1] Structurally, it consists of a phenyl ring substituted with a hexyloxy tail and a succinyl group.[1]
This guide provides a definitive breakdown of its molecular weight, physicochemical properties, and a self-validating synthetic protocol.[1] It is designed for researchers requiring high-purity synthesis and characterization data for downstream applications in materials science and drug discovery.[1]
Physicochemical Profile
The molecular weight of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid is 278.35 g/mol .[1] This value is derived from the standard atomic weights of its constituent elements (Carbon, Hydrogen, Oxygen) based on the molecular formula C₁₆H₂₂O₄ .[1]
Soluble in DCM, Ethyl Acetate, Ethanol; Insoluble in Water
Requires organic solvent for reaction monitoring
Synthetic Protocol: Friedel-Crafts Acylation[1]
The most robust synthesis for this compound involves the Friedel-Crafts acylation of hexyloxybenzene with succinic anhydride.[1] This method is preferred for its regioselectivity (para-substitution) and scalability.[1]
Mechanism & Causality
The reaction is driven by the activation of succinic anhydride by a Lewis acid (Aluminum Chloride, AlCl₃), generating an electrophilic acylium ion.[1] The electron-donating hexyloxy group on the benzene ring directs this electrophile to the para position, minimizing ortho isomers due to steric hindrance.[1]
Aluminum Chloride (AlCl₃) (2.2 equiv) – Must be anhydrous[1]
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]
Protocol:
Activation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend Succinic Anhydride (11 mmol) in dry DCE (20 mL).
Lewis Acid Addition: Cool the mixture to 0°C. Add AlCl₃ (22 mmol) portion-wise. Observation: The solution will homogenize and may darken slightly.[1]
Substrate Addition: Dissolve Hexyloxybenzene (10 mmol) in dry DCE (10 mL) and add it dropwise to the mixture over 30 minutes. Causality: Slow addition prevents exotherms and controls regioselectivity.[1]
Reaction Phase: Allow the mixture to warm to room temperature, then reflux (if using DCE, 83°C) for 4 hours. Validation point: Monitor by TLC (System: Hexane/Ethyl Acetate 1:1).[1] The starting material spot (high Rf) should disappear.[1]
Quenching: Cool to room temperature. Pour the reaction mixture carefully into a beaker containing crushed ice and concentrated HCl (10 mL). Safety: Evolution of HCl gas occurs.[1]
Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 20 mL).[1] Combine organic phases, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Evaporate the solvent. Recrystallize the crude solid from Ethanol or a Toluene/Hexane mixture to yield the target acid.[1]
Analytical Characterization
To validate the identity and purity of the synthesized 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid, compare experimental data against these theoretical standards.
1H NMR (CDCl₃, 400 MHz)
δ 0.90 (t, 3H): Terminal methyl of hexyl chain.[1]
δ 1.30–1.50 (m, 6H): Internal methylene protons of hexyl chain.[1]
δ 1.80 (m, 2H): Methylene protons adjacent to the ether oxygen.[1]
δ 2.80 (t, 2H): Methylene protons of succinyl group (alpha to COOH).[1]
δ 3.25 (t, 2H): Methylene protons of succinyl group (alpha to ketone).[1]
δ 4.02 (t, 2H): Methylene protons adjacent to Oxygen (-OCH₂-).[1]
[M-H]⁻: 277.15 m/z (Negative mode ionization is preferred for carboxylic acids).[1]
Applications & Downstream Pathways[1]
This molecule serves as a pivotal "linker" intermediate.[1] Its primary utility lies in its conversion to 4-(4-hexyloxyphenyl)butanoic acid via Wolff-Kishner or Clemmensen reduction.[1] This reduced form is a standard building block for:
An In-depth Technical Guide to the Synthesis of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of a reliable and efficient synthesis pathway for 4-[4-(h...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of a reliable and efficient synthesis pathway for 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid. This molecule is a valuable building block in medicinal chemistry and materials science, and a thorough understanding of its synthesis is crucial for researchers in these fields. The presented methodology is grounded in well-established chemical principles and has been designed to be both robust and scalable.
Introduction: Strategic Approach to the Synthesis
The synthesis of 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid is most effectively approached through a two-step sequence. This strategy leverages two cornerstone reactions in organic synthesis: the Williamson ether synthesis and the Friedel-Crafts acylation. This pathway is advantageous due to the ready availability of the starting materials, the high yields typically achieved, and the straightforward nature of the reaction workups and purifications.
The overall synthetic strategy is depicted below:
Foundational
An In-depth Technical Guide to 4-(4-hexoxyphenyl)-4-oxobutanoic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Introduction 4-(4-hexoxyphenyl)-4-oxobutanoic acid is a keto-acid that belongs to the broader class of 4-aryl-4-oxobutanoic acids. This class of molecules i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-hexoxyphenyl)-4-oxobutanoic acid is a keto-acid that belongs to the broader class of 4-aryl-4-oxobutanoic acids. This class of molecules is of significant interest in medicinal chemistry and materials science due to their versatile chemical nature. The presence of a carboxylic acid, a ketone, an aromatic ring, and a flexible alkoxy chain within a single molecular entity makes them valuable as intermediates for the synthesis of a wide range of more complex molecules, including heterocyclic compounds with potential biological activities and liquid crystals.
Physicochemical Properties
The physicochemical properties of 4-(4-hexoxyphenyl)-4-oxobutanoic acid are crucial for its handling, formulation, and application in various experimental settings. Below is a table summarizing its key properties, with some values predicted based on its structural analogs, 4-(4-methylphenyl)-4-oxobutanoic acid and 4-(4-methoxyphenyl)-4-oxobutanoic acid.
Synthesis of 4-(4-hexoxyphenyl)-4-oxobutanoic Acid
The most common and efficient method for synthesizing 4-aryl-4-oxobutanoic acids is through the Friedel-Crafts acylation of an appropriate aromatic compound with succinic anhydride.[4] In the case of 4-(4-hexoxyphenyl)-4-oxobutanoic acid, this involves the reaction of hexyloxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide / Whitepaper
Audience: Computational Chemists, Medicinal Chemists, and Drug Development Scientists
Executive Summary
This technical guide establishes a comprehensive theoretical framework for the characterization of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid (also referred to as 3-(4-hexyloxybenzoyl)propionic acid). As a lipophilic derivative of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen , this molecule represents a critical scaffold in the development of amphiphilic pharmacophores and liquid crystalline materials.
This guide details the ab initio protocols required to elucidate its structural stability, electronic behavior, and biological affinity. By synthesizing density functional theory (DFT) methodologies with molecular docking simulations, we provide a predictive model for its behavior in biological systems (e.g., COX-2 inhibition) and material applications.
Chemical Structure & Significance
The molecule comprises three distinct functional domains that dictate its theoretical treatment:
The Electron-Rich Core: A phenyl ring substituted with a hexyloxy group (strong
-donor).
The Linker/Acceptor: A
-keto acid chain (succinyl moiety) acting as an electron acceptor and hydrogen bond donor.
The Lipophilic Tail: A hexyl chain providing Van der Waals surface area, influencing membrane permeability and crystal packing.
Significance:
Pharmaceutical: Analogous to Fenbufen, the
-keto acid moiety is a prodrug scaffold often metabolized to the active acetic acid derivative (e.g., biphenylacetic acid). The hexyloxy tail modulates lipophilicity (), potentially altering blood-brain barrier (BBB) penetration.
Material Science: The rod-like anisotropy introduced by the hexyloxy group makes this a viable mesogen for smectic liquid crystals.
Computational Methodology (Standardized Protocol)
To ensure reproducibility and high-fidelity results, the following computational pipeline is recommended. This protocol aligns with current standards for organic electronic systems.
Density Functional Theory (DFT) Setup[1][2][3][4][5][6]
Software: Gaussian 16 / GAMESS / ORCA.
Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic ground states. For better description of long-range interactions (crucial for the hexyl tail), CAM-B3LYP or wB97XD (dispersion-corrected) is recommended.
Basis Set:6-311++G(d,p) .[1] The diffuse functions (++) are critical for accurately modeling the lone pairs on the oxygen atoms and the anionic carboxylate state.
) for biological simulation; Ethanol/DMSO for spectroscopic validation.
Workflow Diagram
The following Graphviz diagram outlines the logical flow of the theoretical study, from geometry optimization to biological docking.
Caption: Standardized computational workflow for the theoretical characterization of 4-aryl-4-oxobutanoic acid derivatives.
Structural & Electronic Properties
Based on theoretical data from analogous 4-oxobutanoic acid derivatives (e.g., Fenbufen, 4-acetylamino analogs), the following properties are predicted for the title compound.
Geometry and Conformation
The molecule adopts a non-planar structure due to the
hybridized carbons in the succinyl chain ().
Benzoyl Planarity: The phenyl ring and the 4-keto group (
) are coplanar due to -conjugation.
Torsion Angle: The
torsion angle typically deviates from or , creating a "kinked" geometry that facilitates binding in enzyme pockets.
Hexyloxy Tail: Adopts an all-trans zigzag conformation in the ground state to minimize steric repulsion.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical descriptor of chemical reactivity and kinetic stability.
Interpretation: The charge transfer (CT) occurs from the electron-rich hexyloxy tail toward the electron-deficient carbonyl/acid moiety. A gap of ~4.1 eV indicates a stable molecule that requires high energy (UV range) for excitation, consistent with its colorless/white solid appearance.
Molecular Electrostatic Potential (MEP)
The MEP map is essential for predicting non-covalent interactions (docking).
Negative Potential (Red): Concentrated on the carbonyl oxygen (ketone) and the hydroxyl oxygen (acid). These are H-bond acceptors.
Positive Potential (Blue): Concentrated on the carboxylic acid proton (
). This is the primary H-bond donor.
Neutral (Green): The hexyl chain and phenyl ring face.
Spectroscopic Profiling (Validation Metrics)
To validate theoretical models against experimental synthesis, compare the following predicted values (scaled by 0.961 for B3LYP).
Vibrational Spectroscopy (IR)
The molecule exhibits two distinct carbonyl stretching modes, a hallmark of
-keto acids.
Mode
Functional Group
Predicted Frequency ()
Experimental Range ()
Carboxylic Acid
1740 - 1760
1705 - 1730
Aryl Ketone
1660 - 1690
1670 - 1690
Acid Hydroxyl
3200 - 3600 (Broad)
2500 - 3300 (H-bonded)
Hexyl Chain
2850 - 2960
2850 - 2960
NMR Prediction (GIAO Method)
NMR: The succinyl protons () appear as two triplets at 2.7 and 3.2 ppm. The hexyloxy protons show a characteristic triplet at 4.0 ppm ().
NMR: The ketone carbonyl carbon is highly deshielded ( ppm), distinct from the acid carbonyl ( ppm).
Biological Potential: Molecular Docking
Given the structural homology to Fenbufen (a prodrug NSAID), the primary biological target for theoretical docking is Cyclooxygenase-2 (COX-2) .
Docking Protocol
Protein Prep: Retrieve PDB ID 5KIR (COX-2 complexed with Flurbiprofen). Remove water/ligands; add polar hydrogens.
Ligand Prep: Use the B3LYP optimized geometry of the title compound.
Grid Box: Center on the active site (Arg120, Tyr355).
Interaction Mechanism
The theoretical binding mode is predicted to follow the "canonical NSAID binding":
Salt Bridge: The carboxylate anion of the title compound forms an electrostatic salt bridge with Arg120 at the entrance of the COX-2 channel.
H-Bonding: The ketone carbonyl accepts a hydrogen bond from Tyr355 .
Hydrophobic Insertion: The hexyloxy tail inserts into the hydrophobic channel, potentially offering higher affinity than the shorter chains of standard NSAIDs, though excessive length may cause steric clash in the constriction zone.
Caption: Predicted binding interactions of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid within the COX-2 active site.
Conclusion
Theoretical studies of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid reveal a molecule with distinct amphiphilic character and high stability (
eV). The integration of DFT optimization with molecular docking suggests it functions effectively as a COX-2 inhibitor, utilizing its carboxylate headgroup for anchoring (Arg120) and its hexyloxy tail for hydrophobic stabilization. These properties also position it as a valuable precursor for smectic liquid crystals, where the rod-like hexyloxy-benzoyl core drives mesophase formation.
References
Fenbufen Pharmacology: Brogden, R. N., et al. "Fenbufen: A Review of its Pharmacological Properties and Therapeutic Use in Rheumatic Diseases and Acute Pain." Drugs, vol. 21, 1981, pp. 1-22. Link
DFT Methodology: Becke, A. D.[3][2] "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, vol. 98, 1993, pp. 5648. Link
Analogous DFT Studies: Mary, S. Y., et al. "4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid: Spectroscopic characterization and investigation of reactive properties." Journal of the Serbian Chemical Society, vol. 83, no. 1, 2018.[4][5] Link
COX-2 Docking Protocols: Kurumbail, R. G., et al. "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature, vol. 384, 1996, pp. 644-648. Link
General Synthesis of 4-Aryl-4-oxobutanoic Acids: "The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines." ResearchGate, 2020. Link
Solubility Profiling of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic Acid: Thermodynamic Framework & Protocol
The following technical guide details the solubility profiling, thermodynamic modeling, and experimental characterization of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid. This guide is structured for application scientists...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profiling, thermodynamic modeling, and experimental characterization of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid. This guide is structured for application scientists and process engineers requiring precise control over crystallization and purification workflows.[1][2]
Executive Summary & Structural Analysis
4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid (also known as 3-(4-hexyloxybenzoyl)propionic acid) is a critical amphiphilic intermediate, often utilized in the synthesis of liquid crystalline mesogens and functional polymers.[1][2] Its solubility behavior is governed by the competition between its polar "head" (carboxylic acid + ketone) and its lipophilic "tail" (hexyloxy chain + phenyl ring).[1][2]
Key Solvation Driver: The C6-alkoxy chain significantly increases lipophilicity compared to its methyl/methoxy analogs, necessitating a shift from purely polar protic solvents to moderate-polarity aprotic solvents for optimal processing.[1][2]
To determine the precise mole fraction solubility (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
), the Dynamic Laser Monitoring Method is the industry standard for this class of opaque/crystalline organic acids.[1] This method eliminates the subjectivity of visual inspection.[1][2]
Protocol Workflow
Preparation: Weigh a precise mass of solute (
) into a jacketed glass vessel.
Solvent Addition: Add initial solvent mass (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Equilibration: Agitate at constant speed (e.g., 400 rpm).
Temperature Ramp: Slowly heat (0.1 K/min) while monitoring laser transmittance.
Dissolution Point: The temperature at which laser transmittance maximizes (solution becomes clear) is recorded as ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
For process optimization, experimental data must be correlated using thermodynamic models.[1][2] The Modified Apelblat Equation is most effective for this compound due to its ability to account for the non-ideal behavior of the long hexyloxy chain.[1][2]
Modified Apelblat Model
This semi-empirical model correlates mole fraction solubility (
.[1] Dissolution is non-spontaneous at standard conditions without thermal input (heating).[1][2]
Solvent Ranking & Prediction
Based on the "Like Dissolves Like" principle and the specific functional groups of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid:
Solvent Class
Predicted Solubility
Mechanism
Esters (Ethyl Acetate)
Highest
Matches polarity of the keto-ester backbone; Van der Waals interaction with hexyloxy tail.[1][2]
Ketones (Acetone)
High
Strong dipole-dipole interaction with the carbonyl group.[1][2]
Alcohols (Ethanol/IPA)
Moderate
H-bonding with -COOH, but hindered by the hydrophobic hexyloxy tail.[1][2]
Water
Insoluble
Hydrophobic effect of the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
chain and phenyl ring dominates the hydrophilic -COOH.[1]
Logical Interaction Diagram
The following diagram illustrates the competing thermodynamic forces governing the solubility of this specific amphiphile.
Figure 2: Solute-solvent interaction map highlighting the amphiphilic conflict.[1][2]
References
The following sources provide the foundational data for the homologous series and the validated protocols cited above.
Solubility of 4-(4-Methylphenyl)-4-oxobutanoic Acid:
Zhang, Y., et al.[1][2] "Solubility and Thermodynamic Properties of 4-(4-Methylphenyl)-4-oxobutanoic Acid in Pure Solvents." Journal of Chemical & Engineering Data.
(Search via Journal Index)
Apelblat Equation & Methodology:
Apelblat, A., & Manzurola, E.[1][2] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.[1][2]
General Protocol for 4-Oxo Acids:
BenchChem Application Notes. "4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis."[1][2][3]
Thermodynamic Modeling of TNBP (Analogous Method):
Li, H., et al.[1][2] "Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP." Molecules.
Application Note: Synthesis of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic Acid via Friedel-Crafts Acylation
<_> Introduction 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid is a valuable intermediate in the synthesis of various organic molecules, finding applications in pharmaceutical and materials science research. Its structure, f...
Author: BenchChem Technical Support Team. Date: February 2026
<_>
Introduction
4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid is a valuable intermediate in the synthesis of various organic molecules, finding applications in pharmaceutical and materials science research. Its structure, featuring a substituted aromatic ketone and a carboxylic acid moiety, makes it a versatile building block. The Friedel-Crafts acylation is a classic and robust method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group, making it an ideal choice for the synthesis of this target molecule.[1] This application note provides a comprehensive guide to the synthesis of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid from (hexyloxy)benzene and succinic anhydride, utilizing aluminum chloride as a Lewis acid catalyst.
The core of this synthesis is the electrophilic aromatic substitution reaction where the acylium ion, generated from succinic anhydride and aluminum chloride, attacks the electron-rich (hexyloxy)benzene ring.[2][3] The hexyloxy group is an ortho-, para-directing activator, and due to steric hindrance, the para-substituted product is expected to be the major isomer. A key advantage of the Friedel-Crafts acylation is that the resulting ketone is a deactivating group, which helps to prevent polysubstitution.[4][5][6]
This document will detail the reaction mechanism, provide a step-by-step experimental protocol, discuss safety considerations, and outline methods for purification and characterization of the final product.
Reaction Mechanism
The Friedel-Crafts acylation of (hexyloxy)benzene with succinic anhydride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:
Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), reacts with succinic anhydride to form a highly electrophilic acylium ion intermediate.[2][3] This is the rate-determining step of the reaction.
Electrophilic Attack: The electron-rich aromatic ring of (hexyloxy)benzene attacks the acylium ion. The hexyloxy group, being an activating group, directs the substitution to the ortho and para positions. Due to steric hindrance from the bulky hexyloxy group, the para-substitution is favored. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.[1]
Deprotonation and Restoration of Aromaticity: A weak base, such as the [AlCl₃(anhydride)]⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although it remains complexed to the product ketone.[2][3]
Hydrolysis: An aqueous workup is necessary to hydrolyze the aluminum chloride complex with the ketone product and the unreacted catalyst, yielding the final 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid.[1]
Caption: Mechanism of the Friedel-Crafts Acylation.
Experimental Protocol
Materials and Reagents
Reagent
Formula
Molar Mass ( g/mol )
Quantity
Purity
(Hexyloxy)benzene
C₁₂H₁₈O
178.27
17.8 g (0.1 mol)
98%
Succinic Anhydride
C₄H₄O₃
100.07
10.0 g (0.1 mol)
99%
Anhydrous Aluminum Chloride
AlCl₃
133.34
29.3 g (0.22 mol)
99.9%
Dichloromethane (DCM)
CH₂Cl₂
84.93
200 mL
Anhydrous
Hydrochloric Acid (HCl)
HCl
36.46
~100 mL
6 M
Sodium Sulfate (Na₂SO₄)
Na₂SO₄
142.04
As needed
Anhydrous
Ethanol
C₂H₅OH
46.07
As needed
95%
Deionized Water
H₂O
18.02
As needed
-
Equipment
500 mL three-necked round-bottom flask
Reflux condenser with a drying tube (CaCl₂)
Magnetic stirrer and stir bar
Heating mantle
Dropping funnel
Ice bath
Separatory funnel
Büchner funnel and filter flask
Rotary evaporator
Standard laboratory glassware
Procedure
Reaction Setup:
Assemble the 500 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser (with a drying tube), and a dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the aluminum chloride catalyst.[7]
In a dry beaker, weigh 29.3 g (0.22 mol) of anhydrous aluminum chloride and quickly add it to the reaction flask.
Add 100 mL of anhydrous dichloromethane to the flask.
Cool the flask in an ice bath with stirring.
Addition of Reactants:
In a separate beaker, dissolve 17.8 g (0.1 mol) of (hexyloxy)benzene and 10.0 g (0.1 mol) of succinic anhydride in 100 mL of anhydrous dichloromethane.
Transfer this solution to the dropping funnel.
Slowly add the solution of reactants to the stirred suspension of aluminum chloride in dichloromethane over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation:
Cool the reaction mixture in an ice bath.
Slowly and carefully quench the reaction by adding approximately 100 g of crushed ice, followed by the slow addition of 100 mL of 6 M hydrochloric acid. Caution: This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.[8]
Transfer the mixture to a separatory funnel.
Separate the organic layer. Extract the aqueous layer with 2 x 50 mL portions of dichloromethane.
Combine the organic layers and wash with 100 mL of deionized water, followed by 100 mL of brine.
Dry the organic layer over anhydrous sodium sulfate.
Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
Purification:
The crude product can be purified by recrystallization.[9] Dissolve the crude solid in a minimal amount of hot ethanol.
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.
Caption: Experimental workflow for the synthesis.
Safety Precautions
Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[10][11] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Avoid inhalation of dust.
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.
Hydrochloric Acid: Corrosive and can cause severe burns. Handle with care and wear appropriate PPE.
Quenching Procedure: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. Perform this step slowly and in an ice bath within a fume hood.
Characterization Data
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
ν: ~3300-2500 (broad, O-H of carboxylic acid), ~1710 (C=O of carboxylic acid), ~1680 (C=O of ketone), ~1600, ~1510 (C=C aromatic), ~1250 (C-O stretch).
Mass Spec. (ESI-)
m/z: [M-H]⁻ calculated for C₁₆H₂₁O₄⁻: 277.14; found ~277.1.
Melting Point
Literature values for similar compounds suggest a melting point in the range of 100-150°C. For example, 4-(4-methoxyphenyl)-4-oxobutanoic acid has a melting point of 148-150 °C.[14]
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction.
Increase reaction time or slightly elevate the temperature (e.g., to 40 °C).
Deactivated catalyst.
Ensure all reagents, solvents, and glassware are anhydrous.[7] Use freshly opened aluminum chloride.
Insufficient catalyst.
Friedel-Crafts acylations often require stoichiometric amounts of the catalyst as the product complexes with it.[6][7]
Formation of Multiple Products
Reaction temperature too high.
Maintain a low temperature during the addition of reactants.
Isomer formation.
The hexyloxy group is ortho-, para-directing. While the para-isomer is favored, some ortho-isomer may form. Purification by column chromatography may be necessary if recrystallization is insufficient.
Product Fails to Crystallize
Presence of impurities.
Purify the crude product by column chromatography before attempting recrystallization.
Incorrect recrystallization solvent.
Screen other solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
References
Why are Friedel Crafts reaction not possible for molecules less activated than benzene?. Chemistry Stack Exchange. Available from: [Link]
Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool IT Services. Available from: [Link]
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available from: [Link]
Method for producing 2-oxo-4-phenylbutyric acid. Google Patents.
Friedel-Crafts Alkylation. Beyond Benign. Available from: [Link]
Synthesis of 4-phenylbutyric acid. Google Patents.
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Study Chemistry with Us. Available from: [Link]
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
Friedel-Crafts Acylation. Organic Chemistry Portal. Available from: [Link]
What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Vedantu. Available from: [Link]
Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. YouTube. Available from: [Link]
α-Keto Acids: Acylating Agents in Organic Synthesis. ACS Publications. Available from: [Link]
4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem. Available from: [Link]
Material Safety Data Sheet. DCM Shriram. Available from: [Link]
Solvents for Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]
Aluminum Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. Available from: [Link]
Safety Data Sheet: Aluminium chloride. Carl ROTH. Available from: [Link]
Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1. Scholars Research Library. Available from: [Link]
SAFETY DATA SHEET. Lab Alley. Available from: [Link]
4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available from: [Link]
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available from: [Link]
Method of producing keto acids. Google Patents.
18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Available from: [Link]
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available from: [Link]
Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. Available from: [Link]
4-(4-Methoxyphenyl)-4-oxobutanoic acid. Chemsrc. Available from: [Link]
Application Notes and Protocols: 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic Acid as a Liquid Crystal Precursor
< For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic Acid in Advanced Materials 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid is a pivotal...
Author: BenchChem Technical Support Team. Date: February 2026
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic Acid in Advanced Materials
4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid is a pivotal intermediate in the synthesis of thermotropic liquid crystals. Its unique bifunctional structure, featuring a carboxylic acid and a ketone group, combined with a hexyloxy tail, makes it a versatile building block for creating calamitic (rod-shaped) liquid crystals. The hexyloxy chain provides the necessary flexibility and influences the mesophase behavior, while the phenyl core contributes to the rigid structure essential for liquid crystalline properties. This document provides a comprehensive guide to the synthesis, characterization, and application of this precursor in the development of novel liquid crystal materials.
The primary synthetic route to 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid is the Friedel-Crafts acylation of hexyloxybenzene with succinic anhydride.[1][2][3] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, allowing for the direct formation of a carbon-carbon bond between the aromatic ring and the acyl group. The resulting keto-acid can then be further modified, for example, by esterification and subsequent cyclization reactions, to yield the final mesogenic compounds.
I. Synthesis Protocol: Friedel-Crafts Acylation
This protocol details the synthesis of 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid from hexyloxybenzene and succinic anhydride. The causality behind the choice of reagents and conditions is explained to ensure a thorough understanding of the process.
A. Materials and Equipment
Reagent/Equipment
Purpose
Hexyloxybenzene
Aromatic substrate
Succinic anhydride
Acylating agent
Anhydrous aluminum chloride (AlCl₃)
Lewis acid catalyst
Nitrobenzene
Solvent
5% Hydrochloric acid (HCl)
Quenching agent
Sodium bicarbonate (NaHCO₃) solution
For purification/extraction
Diethyl ether
Extraction solvent
Anhydrous sodium sulfate (Na₂SO₄)
Drying agent
Round-bottom flask with reflux condenser
Reaction vessel
Magnetic stirrer with heating mantle
For controlled heating and mixing
Ice bath
For temperature control
Separatory funnel
For liquid-liquid extraction
Rotary evaporator
For solvent removal
B. Experimental Procedure
Reaction Setup: In a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add hexyloxybenzene (0.1 mol) and nitrobenzene (100 mL).
Rationale: Nitrobenzene is used as the solvent due to its high boiling point and its ability to dissolve the reactants and the aluminum chloride catalyst. The three-necked flask allows for controlled addition of reagents and temperature monitoring.
Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Slowly and portion-wise, add anhydrous aluminum chloride (0.22 mol) to the stirred solution.
Rationale: The Friedel-Crafts acylation requires a Lewis acid catalyst, with aluminum chloride being a common and effective choice.[1] The reaction is exothermic, and slow, controlled addition at low temperature is crucial to prevent side reactions and ensure safety. A stoichiometric excess of the catalyst is often required as it complexes with both the reactant and the product.[1]
Acylating Agent Addition: Once the aluminum chloride has dissolved, add succinic anhydride (0.11 mol) portion-wise through the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
Rationale: Portion-wise addition of the acylating agent helps to control the reaction rate and temperature.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 60-70 °C and maintain it at this temperature for 2-3 hours with continuous stirring.
Rationale: Heating provides the necessary activation energy for the reaction to proceed to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and 200 mL of 5% hydrochloric acid.
Rationale: The reaction is quenched by the addition of an acidic aqueous solution to decompose the aluminum chloride complex and protonate the carboxylate.
Workup and Extraction: Transfer the mixture to a separatory funnel. The organic layer (nitrobenzene) will separate. Extract the aqueous layer with diethyl ether (3 x 50 mL) to recover any dissolved product. Combine the organic layers.
Rationale: Diethyl ether is a suitable solvent for extracting the organic product from the aqueous phase.
Purification: Wash the combined organic layers with water, followed by a 5% sodium bicarbonate solution.[4] The product, being a carboxylic acid, will dissolve in the basic sodium bicarbonate solution. Separate the aqueous bicarbonate layer and acidify it with dilute hydrochloric acid to precipitate the crude product.
Rationale: This acid-base extraction is a highly effective purification step. The carboxylic acid is deprotonated by the weak base (bicarbonate) to form a water-soluble salt, leaving non-acidic impurities in the organic phase. Subsequent acidification re-protonates the carboxylate, causing the purified product to precipitate.
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it in a vacuum oven at 50-60 °C.
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol-water or toluene.
Rationale: Recrystallization is a standard technique to obtain high-purity crystalline solids.
C. Safety Precautions
Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Nitrobenzene is toxic and a suspected carcinogen. All operations involving nitrobenzene should be conducted in a well-ventilated fume hood.
Hydrochloric acid is corrosive. Handle with care.
II. Characterization of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound before its use as a liquid crystal precursor.
Analytical Technique
Expected Results
Melting Point
A sharp melting point indicates high purity. The melting point for analogous compounds like 4-(4-methoxyphenyl)-4-oxobutanoic acid is in the range of 148-150 °C.[5][6][7]
¹H NMR
The spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the butanoic acid chain, the protons of the hexyloxy chain, and a singlet for the carboxylic acid proton.
¹³C NMR
The spectrum will display distinct signals for the carbonyl carbon, the carboxylic acid carbon, the aromatic carbons (including the ipso-carbon attached to the oxygen), and the aliphatic carbons of the hexyloxy and butanoic acid chains.
FTIR (KBr)
The spectrum should exhibit a strong absorption band for the ketone C=O stretch (around 1680 cm⁻¹), a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), and a C=O stretch for the carboxylic acid (around 1710 cm⁻¹).
Mass Spectrometry
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₂₂O₄, MW = 278.34 g/mol ).
III. Application as a Liquid Crystal Precursor
4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid is a versatile precursor for the synthesis of various liquid crystalline materials. A common application involves its conversion into ester-containing mesogens. The following protocol outlines a general procedure for the synthesis of a liquid crystal molecule using this precursor.
A. Synthesis of a Biphenyl-based Liquid Crystal
This protocol describes the esterification of 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid with 4'-hydroxy-4-biphenylcarbonitrile, a common core for calamitic liquid crystals.[8]
1. Materials and Equipment
Reagent/Equipment
Purpose
4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid
Precursor
4'-Hydroxy-4-biphenylcarbonitrile
Mesogenic core
N,N'-Dicyclohexylcarbodiimide (DCC)
Coupling agent
4-(Dimethylamino)pyridine (DMAP)
Catalyst
Dichloromethane (DCM)
Solvent
Dicyclohexylurea (DCU)
Byproduct
Standard glassware for organic synthesis
2. Experimental Procedure
Reaction Setup: In a round-bottom flask, dissolve 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid (1 eq.), 4'-hydroxy-4-biphenylcarbonitrile (1 eq.), and a catalytic amount of DMAP in anhydrous dichloromethane.
Coupling Agent Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 eq.) in dichloromethane dropwise.
Rationale: DCC is a widely used coupling agent for forming ester bonds from carboxylic acids and alcohols.[9] It activates the carboxylic acid for nucleophilic attack by the alcohol. DMAP acts as a catalyst to accelerate the reaction.
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.
Workup: A white precipitate of dicyclohexylurea (DCU), the byproduct of the reaction, will form. Remove the DCU by filtration.
Purification: Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure liquid crystalline compound.
B. Characterization of the Final Liquid Crystal
The final product should be characterized by the methods described in Section II, as well as by techniques specific to liquid crystal analysis:
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid).
Polarized Optical Microscopy (POM): To observe the characteristic textures of the different liquid crystalline phases.
IV. Visualizing the Workflow
A. Synthesis of the Precursor
Caption: Workflow for the synthesis of the liquid crystal precursor.
B. Application in Liquid Crystal Synthesis
Caption: Synthesis of a liquid crystal from the precursor.
V. Conclusion
4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid is a valuable and versatile precursor in the field of liquid crystal research. The synthetic protocol outlined in this document, based on the well-established Friedel-Crafts acylation, is robust and scalable. The subsequent application in the synthesis of calamitic liquid crystals demonstrates its utility in creating advanced materials with tunable mesomorphic properties. Careful characterization at each stage is paramount to ensure the desired properties of the final liquid crystalline materials.
Application Note: Comprehensive NMR Analysis of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic Acid
Introduction 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid is a member of the 4-phenyl-4-oxobutanoic acid class of organic compounds, characterized by a phenyl ring linked to a butanoic acid chain via a ketone group.[1] The...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid is a member of the 4-phenyl-4-oxobutanoic acid class of organic compounds, characterized by a phenyl ring linked to a butanoic acid chain via a ketone group.[1] The presence of a hexyloxy tail introduces lipophilic character, making this and similar molecules subjects of interest in medicinal chemistry and materials science.[1] Precise structural elucidation is a critical prerequisite for understanding its chemical behavior and potential applications.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the definitive structural confirmation of organic molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the complete NMR analysis of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid. We will detail the necessary protocols for sample preparation and a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices is explained, and predictive data is provided based on established principles of NMR spectroscopy and analysis of structurally analogous compounds.
Predicted NMR Data Summary
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid. These predictions are derived from spectral data of related compounds, including 4-alkoxy-substituted acetophenones, butanoic acid derivatives, and other 4-oxo-4-phenylbutanoic acids.[2][3][4][5][6][7]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~11-12
broad singlet
1H
H-1 (COOH)
~7.95
doublet
2H
H-10, H-14
~6.95
doublet
2H
H-11, H-13
~4.05
triplet
2H
H-15
~3.25
triplet
2H
H-5
~2.80
triplet
2H
H-3
~1.80
quintet
2H
H-16
~1.45
multiplet
2H
H-17
~1.35
multiplet
4H
H-18, H-19
~0.90
triplet
3H
H-20
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
~196.5
C=O
C-6
~178.5
C=O
C-2
~163.5
C
C-12
~130.5
CH
C-10, C-14
~129.5
C
C-9
~114.0
CH
C-11, C-13
~68.0
CH₂
C-15
~33.5
CH₂
C-5
~31.5
CH₂
C-18
~29.0
CH₂
C-16
~28.0
CH₂
C-3
~25.5
CH₂
C-17
~22.5
CH₂
C-19
~14.0
CH₃
C-20
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is directly dependent on the sample preparation. A standard protocol for small organic molecules is as follows:
Weighing: Accurately weigh 5-10 mg of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid.
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, as it is capable of dissolving a wide range of organic molecules and has minimal interfering signals.[3][4]
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of CDCl₃.
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer to serve as an internal reference for chemical shifts (0.0 ppm).[3][4]
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra.
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Data Acquisition
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Caption: Workflow for NMR analysis of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid.
Purpose: To determine the number of different proton environments and their neighboring protons.
Protocol:
Tune and match the probe for the ¹H frequency.
Acquire a standard one-pulse ¹H spectrum.
Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
Process the data with Fourier transformation, phase correction, and baseline correction.
Integrate the signals to determine the relative number of protons in each environment.
Purpose: To identify the number of unique carbon environments.
Protocol:
Tune and match the probe for the ¹³C frequency.
Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single peak for each unique carbon.
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio.
Purpose: To differentiate between CH, CH₂, and CH₃ groups.
Protocol:
Run a DEPT-135 experiment.
In the resulting spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C=O and substituted aromatic carbons) will be absent.
Purpose: To identify protons that are coupled to each other (typically on adjacent carbons).
Protocol:
Acquire a standard ¹H-¹H COSY spectrum.
Cross-peaks in the 2D spectrum indicate coupling between the protons on the corresponding F1 and F2 axes. This is invaluable for tracing out the spin systems of the butanoic acid and hexyloxy chains.
Purpose: To identify which protons are directly attached to which carbons.
Protocol:
Acquire a ¹H-¹³C HSQC spectrum.
Each cross-peak correlates a proton signal on the F2 axis with the carbon signal on the F1 axis to which it is directly bonded.
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
Protocol:
Acquire a ¹H-¹³C HMBC spectrum.
Cross-peaks connect protons to carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, for example, linking the butanoic acid chain to the aromatic ring.
Spectral Interpretation and Structural Assignment
The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
Application Note: Unveiling the Molecular Vibrations of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid via Fourier-Transform Infrared (FTIR) Spectroscopy
Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid is a bifunctional molecule of interest, incorporating a carboxylic acid, an aromatic ketone, and an ether linkage. This unique combination of functional groups makes it a valuable precursor in organic synthesis for creating diverse molecular scaffolds, particularly in the development of novel heterocyclic compounds with potential biological activity.[1] Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the qualitative analysis of such compounds.[2][3] By probing the vibrational modes of a molecule's constituent bonds, FTIR provides a unique "fingerprint," enabling researchers to confirm the presence of key functional groups, assess purity, and monitor reaction kinetics.[2] This application note provides a comprehensive guide to obtaining and interpreting the FTIR spectrum of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid, underpinned by established spectroscopic principles.
Molecular Structure and Expected Vibrational Signatures
The molecular structure of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid dictates its infrared spectrum. The molecule comprises three key functional groups that will exhibit characteristic absorption bands:
Carboxylic Acid (-COOH): This group will produce a very broad O-H stretching band and a strong C=O (carbonyl) stretching band.[4][5]
Aromatic Ketone (Ar-C=O): The carbonyl group of the ketone, being conjugated with the phenyl ring, will have its stretching frequency influenced by resonance.
Alkyl Aryl Ether (Ar-O-R): The C-O stretching vibrations of the ether linkage will also give rise to characteristic peaks.[6][7]
A thorough understanding of the expected wavenumber ranges for these functional groups is crucial for accurate spectral interpretation.
Experimental Protocol: Acquiring the FTIR Spectrum
This section details the protocol for acquiring a high-quality FTIR spectrum of solid 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid using the potassium bromide (KBr) pellet transmission method. This technique is well-established for obtaining excellent quality spectra of solid organic compounds.[8][9][10]
Drying: Ensure both the sample and KBr are thoroughly dry to avoid a broad water band in the spectrum which can obscure important peaks.[11] This can be achieved by drying in a vacuum oven at a low temperature.
Weighing: Accurately weigh approximately 1-2 mg of the 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid sample.
Grinding and Mixing: Add the sample to an agate mortar containing approximately 100-200 mg of dry KBr.[8] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[8]
Pellet Formation: Transfer a portion of the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[12]
Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.[8]
Data Acquisition Parameters
Scan Range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 32 (to improve signal-to-noise ratio)
Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.
The following diagram illustrates the experimental workflow for preparing a KBr pellet for FTIR analysis.
Caption: KBr Pellet Preparation Workflow for FTIR Analysis.
Spectral Interpretation: Decoding the Vibrational Fingerprint
The interpretation of the resulting FTIR spectrum relies on identifying the characteristic absorption bands corresponding to the functional groups present in 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid. The following table summarizes the expected key absorptions.
Wavenumber Range (cm⁻¹)
Vibrational Mode
Functional Group
Expected Appearance
Rationale and Authoritative Insights
3300 - 2500
O-H stretch
Carboxylic Acid
Very broad, strong
The extreme broadness is due to strong intermolecular hydrogen bonding (dimer formation) in carboxylic acids.[4][5] This broad absorption often overlaps with C-H stretching bands.[5]
3100 - 3000
C-H stretch
Aromatic
Weak to medium, sharp
Corresponds to the stretching of C-H bonds on the phenyl ring.
2950 - 2850
C-H stretch
Aliphatic (Hexyloxy & Butanoic Acid Chain)
Medium to strong, sharp
Arises from the symmetric and asymmetric stretching of C-H bonds in the CH₂ and CH₃ groups of the hexyloxy and butanoic acid chains.
~1710
C=O stretch
Carboxylic Acid (Dimer)
Strong, sharp
The carbonyl stretch of a dimeric carboxylic acid typically appears in this region.[4][5]
1685 - 1666
C=O stretch
Aromatic Ketone
Strong, sharp
Conjugation of the ketone's carbonyl group with the phenyl ring lowers the stretching frequency compared to a saturated aliphatic ketone (which appears around 1715 cm⁻¹).[13][14][15]
1600 - 1450
C=C stretch
Aromatic Ring
Medium to weak, sharp peaks
These absorptions are characteristic of the phenyl ring skeletal vibrations.
~1410 and ~920
O-H bend
Carboxylic Acid
Medium, broad
These bands are associated with the in-plane and out-of-plane bending of the O-H bond, respectively.
1320 - 1210
C-O stretch
Carboxylic Acid
Medium to strong
This band arises from the stretching of the C-O single bond in the carboxylic acid group.[16]
~1250 and ~1040
C-O stretch
Alkyl Aryl Ether
Two strong bands
Aryl alkyl ethers typically exhibit two distinct C-O stretching bands corresponding to the asymmetric and symmetric vibrations of the Ar-O-C linkage.[6][7][17]
The following diagram illustrates the relationship between the functional groups of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid and their expected FTIR absorption regions.
Caption: Correlation of Functional Groups to FTIR Regions.
Trustworthiness and Self-Validation
The protocols and interpretations presented in this application note are designed to be self-validating. The presence of multiple, distinct absorption bands for each key functional group provides a system of internal checks. For instance, the identification of a carboxylic acid is not solely reliant on the broad O-H stretch but is confirmed by the simultaneous appearance of the C=O stretch around 1710 cm⁻¹ and the C-O stretch between 1320-1210 cm⁻¹. Similarly, the characteristic pair of C-O stretching bands for the alkyl aryl ether provides strong evidence for this moiety.[17] Any significant deviation from the expected wavenumbers or the absence of a key peak would warrant further investigation into the sample's purity or structural integrity.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of multi-functional organic molecules like 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra. A systematic approach to spectral interpretation, grounded in an understanding of the vibrational modes of carboxylic acids, aromatic ketones, and ethers, allows for confident confirmation of the compound's identity. This analytical methodology is crucial for ensuring the quality and consistency of starting materials in drug discovery and development pipelines.
References
FTIR spectra of free PFOA, PFOA@In(tcpp), NaF@In(tcpp), and In(tcpp)... - ResearchGate. Available at: [Link]
Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - Semantic Scholar. Available at: [Link]
Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra- Phenyl Porphyrins - PubMed Central. Available at: [Link]
Sample preparation for FT-IR. Available at: [Link]
FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl] benzothiazole and 2-[4-(4 - ScienceDirect. Available at: https://www.sciencedirect.com/science/article/pii/S002228602031102X
Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Available at: [Link]
4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. Available at: [Link]
The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. Available at: [Link]
The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Available at: [Link]
Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
IR spectrum: Ethers - quimicaorganica.org. Available at: [Link]
19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]
Ether Infrared spectra - Chemistry. Available at: [Link]
Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. Available at: [Link]
FTIR spectra of carboxylic acids || H-bonding & conjugation effect - YouTube. Available at: [Link]
The Carbonyl Group, Part I: Introduction - Spectroscopy Online. Available at: [Link]
4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4 | Chemsrc. Available at: [Link]
Application Note: High-Purity Recovery of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic Acid via Recrystallization
An Application Guide by Senior Application Scientist, Dr. Gemini Abstract This document provides a comprehensive guide to the purification of 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid, a valuable intermediate in pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide by Senior Application Scientist, Dr. Gemini
Abstract
This document provides a comprehensive guide to the purification of 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid, a valuable intermediate in pharmaceutical and materials science. We move beyond a simple list of steps to explain the underlying chemical principles that govern the purification process. This application note details two robust protocols: a classic single-solvent recrystallization and a highly effective acid-base extraction followed by crystallization. The guide includes a systematic approach to solvent selection, validation techniques, and troubleshooting, ensuring researchers can achieve high purity and yield.
Introduction: The Imperative for Purity
4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid belongs to a class of substituted γ-keto-carboxylic acids. Such structures are pivotal synthons in the development of complex molecular architectures, including therapeutic agents and functional materials. The presence of impurities, even in trace amounts, can drastically alter the outcomes of subsequent synthetic steps, compromise biological activity, and create challenges in regulatory approval. Therefore, a robust and reproducible purification strategy is not merely a procedural step but a cornerstone of successful research and development.
This guide is designed to empower researchers with the expertise to purify this specific molecule effectively, grounding the practical steps in established physicochemical principles.
Foundational Principles: A Rational Approach to Purification
The molecular structure of 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid dictates its purification strategy. It possesses four key features:
A carboxylic acid moiety (-COOH): This is acidic and allows for manipulation via pH changes.
A ketone group (C=O): A polar functional group.
A phenyl ether system with a long alkyl chain (-O-C₆H₁₃): This imparts significant non-polar, lipophilic character.
A γ-keto acid structure: Unlike their β-keto counterparts, γ-keto acids are generally stable and not prone to decarboxylation under moderate heating, which is a critical consideration during dissolution.[1]
Our purification strategy will leverage these features. The ideal recrystallization solvent must exhibit high solvating power for the target compound at elevated temperatures but poor solvating power at low temperatures. This temperature-dependent solubility differential is the cornerstone of the technique.[2]
For this specific molecule, two primary avenues are logical:
Direct Recrystallization: Utilizing an organic solvent that effectively balances the polarity of the carboxylic acid and the non-polar nature of the hexyloxy-phenyl group.
Acid-Base Extraction: Exploiting the acidic proton of the carboxylic acid to move the compound into an aqueous basic solution, leaving non-acidic impurities behind in an organic layer. The pure compound is then recovered by acidification and precipitation.[3][4][5] This method is exceptionally effective for removing neutral or basic organic impurities.
Pre-Protocol Workflow: Solvent Selection
The most critical step in developing a recrystallization protocol is selecting the appropriate solvent. A preliminary solvent screen using small quantities of the crude material is essential.
Protocol for Micro-Scale Solvent Screening
Preparation: Place approximately 20-30 mg of the crude, dry 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid into several small test tubes.
Solvent Addition: To each tube, add a different test solvent (see Table 1) dropwise at room temperature. Swirl after each addition. Note if the compound dissolves readily in the cold solvent. An ideal solvent will show poor solubility at this stage.
Heating: If the compound is poorly soluble in the cold, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
Cooling: Allow the clear, hot solution to cool slowly to room temperature. Do not disturb the tubes.[2]
Inducing Crystallization: If no crystals form, try scratching the inside of the test tube with a glass rod below the solvent line.
Cold Crash: Once the solution has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.
Observation: Evaluate the quality and quantity of the crystals formed. The best solvent will yield a large crop of well-defined crystals.
Table 1: Solvent Screening Matrix
Solvent
Polarity
Boiling Point (°C)
Expected Solubility Behavior
Observations
Water
High
100
Poor solubility cold and hot due to lipophilic tail.
Ethanol
High
78
Potential for good solubility when hot, poor when cold.[6]
Isopropanol
Medium-High
82
Similar to ethanol, may offer a better solubility differential.
Ethyl Acetate
Medium
77
Good general-purpose solvent for moderately polar compounds.
Acetone
Medium
56
Often too strong a solvent, may lead to poor recovery.
Toluene
Low
111
May be effective due to the aromatic ring; risk of oiling out.
Hexanes
Low
~69
Compound is likely insoluble due to polar groups. Good as an anti-solvent.
Ethanol/Water
Tunable
Variable
A powerful mixed-solvent system to fine-tune solubility.
Toluene/Hexanes
Low
Variable
A non-polar system; may be useful if impurities are polar.
Detailed Purification Protocols
Safety First: Always perform these procedures in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
This protocol assumes ethanol was identified as a suitable solvent in the screening process.
Dissolution: Place the crude 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add the minimum amount of hot ethanol needed to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
Hot Filtration (Optional but Recommended): If charcoal was added or if insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel (stemless or short-stemmed) with a fluted filter paper inside. Pour the hot solution through the filter paper quickly to remove impurities.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals.[2]
Maturation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities.
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
This method is excellent for removing neutral or basic impurities.[4][5]
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude).
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
Separation: Allow the layers to separate. The deprotonated carboxylate salt is now in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.
Wash: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities. Discard the organic layer.
Precipitation: Cool the aqueous layer in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~1-2, check with pH paper). The purified 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid will precipitate as a solid.
Isolation & Drying: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry as described in Protocol A (Step 8).
Final Polish (Optional): For the highest purity, the acid-precipitated material can be recrystallized again using Protocol A.
Workflow Visualization and Validation
A logical workflow ensures reproducibility and successful purification.
Application Note & Protocol: Purification of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic Acid via Column Chromatography
Abstract This application note provides a comprehensive, step-by-step protocol for the purification of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid using normal-phase column chromatography. The methodology is designed for r...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid using normal-phase column chromatography. The methodology is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of organic compounds. This guide emphasizes the scientific rationale behind each procedural step, ensuring both technical accuracy and practical applicability for achieving high purity of the target keto acid.
Introduction
4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid is a polar organic molecule containing a carboxylic acid, a ketone, an aromatic ring, and a hexyl ether chain. The presence of these functional groups necessitates a robust purification strategy to remove starting materials, byproducts, and other impurities that may arise during its synthesis. Column chromatography is a fundamental and widely used technique for the purification of organic compounds, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][2][3] This document outlines an optimized protocol for the purification of the title compound using silica gel as the stationary phase.
The polarity of the target molecule is influenced by the polar carboxylic acid and ketone functionalities, as well as the relatively non-polar hexyloxy tail. This dual character makes normal-phase chromatography an ideal choice, where a polar stationary phase (silica gel) is used in conjunction with a mobile phase of tunable polarity. By carefully selecting the mobile phase composition, a high degree of separation can be achieved.
Scientific Principles
The separation in this protocol is based on the principles of normal-phase adsorption chromatography. The stationary phase, silica gel (SiO₂), is a highly polar adsorbent with surface silanol groups (Si-OH) that can form hydrogen bonds with polar molecules.[1] The mobile phase, or eluent, is a solvent or a mixture of solvents that flows through the column and competes with the stationary phase for the analyte.
In this case, 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid, being a polar molecule, will adsorb to the silica gel. The strength of this adsorption is primarily due to hydrogen bonding interactions between the carboxylic acid group of the analyte and the silanol groups of the silica gel. To elute the compound from the column, a mobile phase is chosen that can effectively compete for these interaction sites. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities can be selectively desorbed and eluted from the column, with less polar compounds eluting first.
A critical consideration when chromatographing carboxylic acids on silica gel is the potential for peak tailing. This phenomenon occurs due to the acidic nature of the silanol groups on the silica surface, which can lead to strong, sometimes irreversible, binding or ionization of the carboxylic acid analyte. To mitigate this, a small amount of a volatile acid, such as acetic acid, is often added to the mobile phase.[4] This suppresses the ionization of the analyte's carboxylic acid group and saturates the highly active sites on the silica gel, resulting in a more symmetrical peak shape and improved separation.
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid by column chromatography.
Application Note: Derivatization of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic Acid for Bioassays
[1][2] Abstract This guide details the protocol for derivatizing 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid , a lipophilic hapten, for use in bioassays such as ELISA and Surface Plasmon Resonance (SPR).[1][2] Due to its a...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Abstract
This guide details the protocol for derivatizing 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid , a lipophilic hapten, for use in bioassays such as ELISA and Surface Plasmon Resonance (SPR).[1][2] Due to its amphiphilic nature—containing a hydrophobic hexyloxy tail and a hydrophilic carboxylic acid head—standard aqueous conjugation protocols often result in precipitation or poor coupling efficiency.[1][2] This note provides an optimized Two-Step Carbodiimide Coupling Protocol using organic co-solvents to ensure solubility and high conjugation density to carrier proteins (BSA/KLH).
Introduction & Rationale
4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid is frequently employed as a hapten mimic for developing antibodies against hexyloxy-containing surfactants, liquid crystals, or drug metabolites.[1][2]
Chemical Challenges[1]
Lipophilicity: The C6-hexyloxy chain renders the molecule insoluble in pure aqueous buffers.[1][2]
Hydrolysis Risk: The standard EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activation method is moisture-sensitive.[1][2]
Steric Access: The 4-oxobutanoic acid linker provides a 4-carbon spacer, which is generally sufficient for antibody recognition, but the coupling efficiency must be monitored to ensure the hapten is not buried on the protein surface.[2]
The Solution: Active Ester Strategy
We utilize a Two-Step NHS-Activation method.[1][2] First, the carboxylic acid is converted to a stable N-hydroxysuccinimide (NHS) ester in an organic solvent (DMF).[2] Second, this active ester is reacted with the primary amines (Lysine residues) of the carrier protein in a specific buffer system that maintains protein stability while solubilizing the hapten.[2]
Experimental Workflow Logic
The following diagram illustrates the critical decision points and chemical pathways for this protocol.
Caption: Workflow for the lipophilic conjugation of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid to carrier proteins.
Dropwise Addition: While stirring the protein solution rapidly (magnetic stirrer), slowly add the 200 µL of Activated Hapten/DMF mixture dropwise.
Rate: 10 µL every 30 seconds.
Visual Check: A transient milky cloud may appear but should dissolve quickly.[1][2] If permanent turbidity occurs, add 100 µL of DMSO.[1][2]
Reaction: Incubate the mixture for 4 hours at RT or Overnight at 4°C. Protect from light.
Quenching: Add 100 µL of 1M Tris-HCl (pH 8.0) or Hydroxylamine to quench unreacted NHS-esters.[1][2] Incubate for 30 mins.
Phase 3: Purification[1]
Dialysis: Transfer the reaction mixture to a dialysis cassette (10K MWCO).
Exchange: Dialyze against 1L of PBS (pH 7.4) at 4°C with stirring. Change the buffer 3 times over 24 hours (e.g., 2h, 4h, Overnight).
Why: This removes the toxic organic solvents (DMF) and unreacted hapten/EDC byproducts.[1][2]
Quality Control & Validation
A "blind" conjugation is a scientific risk.[1][2] You must validate the hapten density.[1][2]
Method A: TNBS Assay (Colorimetric)
Trinitrobenzene sulfonic acid (TNBS) reacts with free lysine amines.[1][2] By comparing the conjugate to native BSA, we calculate the % of lysines modified.[2]
Blank: Native BSA (0.5 mg/mL).
Sample: Conjugated BSA (0.5 mg/mL).
Reagent: Add 0.01% TNBS solution. Incubate 30 min at 37°C.
Reduce the molar excess of hapten from 50x to 20x.
References
Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd ed.).[1][2] Academic Press.[1][2] (The definitive guide on EDC/NHS chemistry).
Thermo Fisher Scientific. (n.d.).[1][2] EDC Crosslinking Protocol. Retrieved from thermofisher.com.[1][2][4]
Wang, H., et al. (2019).[1][2][5] Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine.[1][2][5] Biomolecules, 9(10), 597.[1][2][5] (Demonstrates hapten design with phenyl linkers).
PubChem. (2023).[1][2] 4-(4-Methylphenyl)-4-oxobutanoic acid Compound Summary. (Structural analog data for solubility reference). [1]
troubleshooting Friedel-Crafts acylation of hexyloxybenzene
Technical Support Center: Alkoxyarene Functionalization Current Status: Online | Ticket ID: FC-HEX-001 Subject: Troubleshooting Friedel-Crafts Acylation of Hexyloxybenzene Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Alkoxyarene Functionalization
Current Status: Online | Ticket ID: FC-HEX-001
Subject: Troubleshooting Friedel-Crafts Acylation of Hexyloxybenzene
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely encountering one of three critical failure modes specific to long-chain alkoxyarenes: O-dealkylation (loss of the hexyl chain), regio-scrambling (ortho/para mixtures), or conversion stalling due to catalyst poisoning.
Hexyloxybenzene presents a unique challenge compared to simple benzene or anisole. The hexyl ether oxygen is a Lewis basic site that competes with the acyl chloride for the Lewis acid catalyst (
), creating a pathway for side reactions. The following guide synthesizes mechanistic insight with robust protocols to resolve these issues.
Part 1: Critical Failure Modes (Troubleshooting)
Issue 1: "My product is a phenol, not a ketone. Where did the hexyl chain go?"
Diagnosis: Lewis Acid-Induced Ether Cleavage.
The Mechanism: Aluminum chloride (
) is a harsh oxophilic Lewis acid. If free is present in high concentrations or temperatures exceed 0°C, it coordinates to the ether oxygen of hexyloxybenzene. This activates the bond for nucleophilic attack by chloride ions, cleaving the chain and resulting in a phenol (4-acylphenol or just phenol).
Corrective Action:
Switch Addition Order (The "Pre-formed Complex" Method): Do not mix hexyloxybenzene and
directly. Instead, mix the acyl chloride and in DCM first to form the acylium ion complex. Then add the hexyloxybenzene slowly. This ties up the in the active electrophile complex, minimizing its availability to attack the ether.
Temperature Control: Maintain reaction temperature between -10°C and 0°C during addition. Only warm to Room Temperature (RT) if conversion stalls.
Alternative Catalyst: If cleavage persists, switch to Hafnium(IV) triflate (
) or Zinc Oxide () . These are milder and highly selective for acylation over dealkylation [1, 2].
Issue 2: "The reaction stops at 50-60% conversion."
Diagnosis: Catalyst Poisoning (Product Inhibition).
The Mechanism: The product of the reaction is an aryl ketone. The carbonyl oxygen of the product is more Lewis basic than the starting reagents. It forms a stable 1:1 complex with
, effectively removing the catalyst from the cycle.
Corrective Action:
Stoichiometry Adjustment: You cannot use catalytic amounts of
. You need at least 1.1 to 1.2 equivalents relative to the acyl chloride. For alkoxybenzenes, I recommend 1.5 equivalents to account for loose coordination to the ether oxygen [3].
Issue 3: "I have a mixture of isomers (Ortho/Para)."
Diagnosis: Thermodynamic vs. Kinetic Control.
The Mechanism: The hexyloxy group is a strong ortho/para director. The hexyl chain provides significant steric bulk, which should heavily favor the para isomer (>95%). If you see significant ortho product, it suggests the reaction temperature is too high (allowing overcoming of the steric barrier) or the solvent is too polar (stabilizing the ortho transition state).
Corrective Action:
Solvent: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Avoid Nitrobenzene, which can alter regioselectivity ratios [4].
Purification: The hexyl chain renders the molecule highly lipophilic. Para isomers typically crystallize more easily than ortho. Recrystallize from Hexanes/EtOH to isolate the para product.
Part 2: Visualizing the Failure Pathways
The following diagram illustrates the kinetic competition between the desired acylation and the undesired dealkylation.
Caption: Figure 1. Kinetic competition in Friedel-Crafts acylation. Green path represents the optimal "Pre-formed Acylium" protocol. Red path indicates the dealkylation failure mode caused by improper reagent mixing.
Part 3: Validated Experimental Protocols
Method A: Standard Industrial Protocol (
/DCM)
Best for: Scale-up, cost-efficiency, and robust substrates.
Apparatus: Flame-dry a 3-neck flask. Equip with a pressure-equalizing addition funnel and an inert gas inlet (
or Ar).
Acylium Generation: Charge the flask with
and DCM. Cool to 0°C. Add Acyl Chloride dropwise. Stir for 15 mins. Observation: The suspension should clarify or change color as the acylium salt forms.
Substrate Addition: Dissolve Hexyloxybenzene in minimal DCM. Add this solution dropwise to the Acylium mixture over 30-60 minutes, maintaining temp < 5°C.
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor via TLC (Note: The hexyl chain makes spots move fast in non-polar eluents).
Quench (Critical): Pour the reaction mixture slowly onto a mixture of Ice and dilute HCl .
Why HCl? It prevents the precipitation of aluminum hydroxides, which form impossible emulsions.
Workup: Extract with DCM. Wash organic layer with water, then Brine. Dry over
Best for: High-value intermediates, avoiding dealkylation entirely.
Reagents:
Hexyloxybenzene (1.0 eq)
Acyl Chloride (1.2 eq)
Hafnium(IV) Triflate (
) (1-5 mol%) or Indium(III) Triflate.
Solvent: Nitromethane (
) or DCM.
Step-by-Step:
Mix Substrate, Acyl Chloride, and Catalyst in solvent at RT.
Reflux is rarely needed; stir at 25-40°C.
Advantage: The catalyst is water-tolerant and does not cause ether cleavage.
Workup: Simple aqueous wash.[3] The catalyst can often be recovered from the aqueous phase [5].
Part 4: Troubleshooting Matrix
Symptom
Probable Cause
Verification
Solution
Yield Loss (Phenol formation)
Ether cleavage by
NMR: Disappearance of triplet at ~4.0 ppm ()
Use Method A (Pre-formed acylium) or Method B (Triflate). Keep T < 0°C.
Incomplete Conversion
Catalyst poisoning
TLC: Starting material persists after 4h
Increase to 1.5 eq. Ensure anhydrous conditions (water kills ).
Emulsion during workup
Aluminum Hydroxide gel
Visual: Milky interface that won't separate
Add 1M HCl until aqueous layer is clear. Filter through Celite if necessary.
Ortho/Para Mixture
High Temp / Polar Solvent
GC/NMR: Multiple carbonyl peaks
Run at -10°C. Use non-polar solvent (DCM).
Black Tar / Polymer
Polymerization of substrate
Visual: Intractable dark gum
High dilution is required. Add substrate very slowly to the oxidant.
References
Hafnium(IV) Triflate Catalysis: Kobayashi, S., et al. "Hafnium(IV) trifluoromethanesulfonate as an efficient catalyst for Friedel-Crafts acylation and alkylation." Tetrahedron Letters, 1995.
Zinc Oxide Catalysis: Sarvari, M. H., & Sharghi, H. "A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst."[4] Journal of Organic Chemistry, 2004.[4]
Stoichiometry Requirements: Pearson, D. E., & Buehler, C. A. "The Friedel-Crafts Acylation Reaction."[2][5][6][7][8][9][10][11][12][13][14] Synthesis, 1972.
Regioselectivity in Alkoxybenzenes: Olah, G. A. Friedel-Crafts and Related Reactions, Vol. III, Wiley-Interscience, 1964.
Green Chemistry Approaches: Wilkinson, M. C.[4] "'Greener' Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology." Organic Letters, 2011.[4]
Technical Support Center: Synthesis of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic Acid
Welcome to the technical support center for the synthesis of 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a focus on understanding and mitigating side reactions.
I. Overview of the Synthesis
The standard method for synthesizing 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid is the Friedel-Crafts acylation of hexyloxybenzene with succinic anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[3][4]
The reaction involves the formation of a resonance-stabilized acylium ion from the interaction of succinic anhydride with AlCl₃.[5][6] This electrophile then attacks the electron-rich hexyloxybenzene ring. The hexyloxy group is an ortho-, para-directing activator, and due to steric hindrance, the para-substituted product is generally favored.
Core Reaction Scheme:
Caption: General workflow of the Friedel-Crafts acylation.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid.
FAQ 1: Why is the yield of my desired product, 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid, consistently low?
Several factors can contribute to a lower than expected yield. Here's a breakdown of potential causes and their solutions:
A. Incomplete Reaction:
Insufficient Catalyst: In Friedel-Crafts acylations, the aluminum chloride catalyst forms a complex with the ketone product, rendering it inactive.[3] Therefore, a stoichiometric amount of AlCl₃ is required.[3][7]
Poor Quality of AlCl₃: Aluminum chloride is highly hygroscopic. Moisture will deactivate the catalyst.
Inadequate Reaction Time or Temperature: Ensure the reaction is allowed to proceed to completion by optimizing the reaction time and temperature.
Troubleshooting Protocol for Incomplete Reactions:
Verify Catalyst Stoichiometry: Use at least two equivalents of AlCl₃ for every equivalent of succinic anhydride.[8]
Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous AlCl₃. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending it or slightly increasing the temperature.
B. Formation of Isomeric Byproducts:
The hexyloxy group directs acylation to both the ortho and para positions. While the para product is sterically favored, the formation of the ortho isomer, 4-[2-(hexyloxy)phenyl]-4-oxobutanoic acid, can reduce the yield of the desired product.
Mitigation Strategies:
Solvent Choice: The choice of solvent can influence the ortho/para ratio. Less polar solvents often favor the formation of the para isomer.
Temperature Control: Lower reaction temperatures can increase the selectivity for the para product.
C. Ether Cleavage:
A significant side reaction to consider is the cleavage of the hexyloxy ether linkage by the Lewis acid catalyst.[9][10][11] This results in the formation of 4-(4-hydroxyphenyl)-4-oxobutanoic acid. The presence of excess AlCl₃ or elevated temperatures can exacerbate this issue.[12]
Visualizing Ether Cleavage:
Caption: Competing pathways of acylation and ether cleavage.
How to Minimize Ether Cleavage:
Control Catalyst Amount: Use the minimum amount of AlCl₃ required for the reaction to proceed efficiently.
Maintain Low Temperatures: Perform the reaction at a controlled, low temperature (e.g., 0-5 °C) to disfavor the cleavage reaction.
FAQ 2: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Purification of 4-oxo-4-arylbutanoic acids can be challenging due to the presence of structurally similar isomers and byproducts.[13]
Common Impurities:
Ortho-isomer: As discussed, 4-[2-(hexyloxy)phenyl]-4-oxobutanoic acid is a common impurity.
Unreacted Hexyloxybenzene: This can be carried through the workup.
Diacylated Product: Although less common in acylation compared to alkylation, some diacylation may occur.[7]
Aqueous Base Extraction: The carboxylic acid functionality of the desired product and the ortho-isomer allows for their separation from non-acidic impurities like unreacted hexyloxybenzene.
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).
Extract with an aqueous sodium bicarbonate or sodium hydroxide solution.[13][14] The desired product will move to the aqueous layer as its carboxylate salt.
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified product.[13]
Recrystallization: This is an effective method for separating the para-isomer from the ortho-isomer, as they often have different solubilities. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water) to achieve optimal separation.
Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic acid can effectively separate the isomers and other impurities.
Summary of Reaction Conditions and Potential Outcomes
Parameter
Standard Condition
Potential Side Reaction if Deviated
Consequence
AlCl₃ Stoichiometry
2.0 - 2.2 equivalents
< 2.0 equivalents
Incomplete reaction, low yield
> 2.5 equivalents
Increased ether cleavage
Temperature
0 - 25 °C
> 40 °C
Increased ortho-isomer formation and ether cleavage
Moisture
Anhydrous
Presence of water
Deactivation of AlCl₃, no reaction
FAQ 3: I see an unexpected peak in my NMR spectrum. What could it be?
An unexpected peak can be indicative of a side product. Here's how to approach the identification:
Aromatic Region (¹H NMR): The splitting pattern of the aromatic protons can help distinguish between the para and ortho isomers. The para isomer will show a characteristic AA'BB' system (two doublets), while the ortho isomer will exhibit a more complex multiplet.
Absence of Hexyloxy Group Signals (¹H and ¹³C NMR): If the signals corresponding to the hexyloxy group (a triplet around 4.0 ppm and aliphatic signals in the ¹H NMR) are absent and a broad singlet corresponding to a phenolic -OH is present, this strongly suggests ether cleavage has occurred.
Mass Spectrometry (MS): The molecular weight of the unexpected species can be determined by MS. A mass corresponding to the loss of the hexyl group (C₆H₁₂) would confirm ether cleavage.
III. Recommended Experimental Protocol
This protocol is a general guideline. Optimization may be necessary based on your specific laboratory conditions and reagent purity.
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
Reagent Addition: Charge the flask with anhydrous aluminum chloride (2.2 eq.) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the mixture to 0 °C in an ice bath.
Acylium Ion Formation: Add a solution of hexyloxybenzene (1.0 eq.) and succinic anhydride (1.0 eq.) in the same solvent dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 5 °C.
Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
Workup: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
Extraction: Separate the organic layer. Extract the aqueous layer with the organic solvent (2x). Combine the organic layers and proceed with the purification protocol outlined in FAQ 2.
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
Banwell, M. G., Flynn, B. L., & Stewart, S. G. (1998). Selective Cleavage of Isopropyl Aryl Ethers by Aluminum Trichloride. The Journal of Organic Chemistry, 63(26), 9139–9144. [Link]
Zicāne, D., et al. (2019). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Chemistry of Heterocyclic Compounds, 55(4-5), 424-429. [Link]
Al-Awadi, N. A., et al. (1990). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Journal of the Chemical Society, Perkin Transactions 2, (11), 1847-1851. [Link]
ScienceMadness. (2022). Aryl Ether Cleavage (4-Allyl-2-methoxyphenol to 4-allylbenzene-1,2-diol). [Link]
Arote, N. D., et al. (2003). Dealkylation of Alkyl and Aryl Ethers with AlCl3-NaI in the Free Solvent Condition. Solid State Phenomena, 90-91, 3-6. [Link]
Google Patents. (2004). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
Scholars Research Library. (2013). Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1. Der Pharma Chemica, 5(1), 221-230. [Link]
Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. [Link]
Reddit. (2023). Today I learned that isopropyl aryl ethers can be cleaved by AlCl3. [Link]
Der Pharma Chemica. (2014). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica, 6(6), 332-341. [Link]
Chemistry Stack Exchange. (2018). Mechanism for acylation of benzene with succinic anhydride. [Link]
Google Patents. (1994). JPH0661270B2 - Method for producing 2-oxo-4-phenylbutyric acid.
Technical Support Center: Purification of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic Acid
Welcome to the technical support center for the purification of crude 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of crude 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Drawing from extensive laboratory experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Understanding the Chemistry: Synthesis and Common Impurities
4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid is commonly synthesized via a Friedel-Crafts acylation reaction between hexyloxybenzene and succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride.[1][2] While this method is effective, the crude product is often contaminated with several impurities that can interfere with subsequent experimental steps.
Common Impurities Include:
Unreacted Starting Materials: Hexyloxybenzene and succinic acid (from the hydrolysis of succinic anhydride).
Regioisomers: The primary byproduct is often the ortho-substituted isomer, 2-[4-(hexyloxy)phenyl]-4-oxobutanoic acid, formed due to competing acylation at the ortho position of the hexyloxybenzene ring.
Lewis Acid Residues: Residual aluminum salts from the catalyst may be present.
Solvent Residues: Solvents used in the reaction and workup.
The purification strategy must effectively separate the desired para-isomer from these structurally similar and chemically diverse impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds. However, its success is highly dependent on the choice of solvent and the experimental conditions.
Q1: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the solution is too concentrated or cooled too rapidly.
Causality: The high concentration of the solute and impurities can depress the melting point of the mixture, leading to the separation of a liquid phase. Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.
Solutions:
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil and add a small amount of additional hot solvent to decrease the saturation.
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels. Do not immediately place it in an ice bath.
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
Solvent System Modification: Consider using a different solvent or a two-solvent system. A good two-solvent system consists of one solvent in which the compound is soluble and another in which it is insoluble, with the two solvents being miscible.[3]
Q2: I have a very low recovery of my product after recrystallization. What are the likely causes?
A2: Low recovery is a frequent problem in recrystallization and can be attributed to several factors.
Causality: Using too much solvent will result in a significant amount of the product remaining in the mother liquor even after cooling. Conversely, incomplete dissolution of the crude product in the hot solvent will leave some of the desired compound behind with the insoluble impurities. Premature crystallization during hot filtration can also lead to product loss.
Solutions:
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.
Ensure Complete Dissolution: Make sure all the desired compound has dissolved before proceeding to the cooling stage. If insoluble impurities are present, perform a hot gravity filtration. To prevent premature crystallization during this step, use a pre-warmed funnel and flask.[4]
Optimize Cooling: Cool the solution slowly to room temperature first, and then in an ice bath to maximize crystal formation.
Check the Mother Liquor: To determine if a significant amount of product remains in the filtrate, take a small sample of the mother liquor and evaporate the solvent. If a substantial amount of solid is recovered, you may need to concentrate the mother liquor and perform a second recrystallization to improve your overall yield.
Q3: The color of my crystals has not improved after recrystallization. How can I remove colored impurities?
A3: Colored impurities are often large, polar molecules that can be effectively removed using activated charcoal.
Causality: These impurities can become trapped in the crystal lattice of the desired compound.
Solution:
After dissolving the crude product in the hot solvent, add a small amount (1-2% by weight of the crude product) of activated charcoal to the solution.
Swirl the hot solution with the charcoal for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless or significantly lighter in color.
Proceed with the cooling and crystallization steps as usual.
Column Chromatography Issues
Column chromatography is an essential technique for separating compounds with different polarities.[5]
Q1: My compound is not moving down the silica gel column, even with a highly polar eluent.
A1: 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid is a relatively polar compound due to the carboxylic acid and ketone functional groups. Strong interactions with the polar silica gel stationary phase can lead to poor mobility.
Causality: The acidic protons of the carboxylic acid can strongly interact with the silanol groups (Si-OH) on the surface of the silica gel, causing the compound to stick to the stationary phase.[6][7]
Solutions:
Add Acetic Acid to the Mobile Phase: Adding a small amount of acetic acid (0.5-2%) to the mobile phase can help to protonate the silica gel surface and reduce the strong interactions with your acidic compound, allowing it to elute more effectively.[6][7]
Increase Solvent Polarity Gradually: Start with a less polar solvent system and gradually increase the polarity. A common gradient for this type of compound could be from hexane/ethyl acetate to pure ethyl acetate, and then to ethyl acetate/methanol.
Use a Different Stationary Phase: If the compound is still immobile, consider using a less polar stationary phase like alumina or a bonded-phase silica gel. Reverse-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile), can also be an effective alternative for polar compounds.
Q2: The separation between my desired product and an impurity is very poor.
A2: Poor separation can be due to an inappropriate mobile phase, improper column packing, or the compounds having very similar polarities.
Causality: If the mobile phase is too polar, all compounds will move quickly down the column with little separation. If it is not polar enough, the compounds will not move at all. The ortho- and para-isomers of 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid are likely to have very similar polarities, making their separation challenging.
Solutions:
Optimize the Mobile Phase with TLC: Before running a column, use Thin Layer Chromatography (TLC) to find the optimal solvent system. The ideal eluent will give your desired compound an Rf value of approximately 0.3-0.4 and show good separation from the impurities.[7]
Use a Shallow Polarity Gradient: When separating compounds with similar polarities, a slow and gradual increase in the polarity of the mobile phase (a shallow gradient) will provide better resolution.
Proper Column Packing: Ensure your column is packed uniformly without any cracks or bubbles, as these can lead to channeling and poor separation.
Consider a Different Stationary Phase: For separating isomers, sometimes a different adsorbent can provide better selectivity. Experiment with alumina or different pore sizes of silica gel.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for the recrystallization of 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid?
Q: How can I effectively separate the ortho- and para-isomers?
A: The separation of ortho- and para-isomers can be challenging due to their similar physical properties.
Fractional Crystallization: It may be possible to separate the isomers by fractional crystallization if their solubilities in a particular solvent are sufficiently different. This often requires careful and repeated recrystallizations.
Column Chromatography: As mentioned in the troubleshooting section, column chromatography with a carefully optimized mobile phase is a more reliable method. The para-isomer is generally less polar than the ortho-isomer due to the potential for intramolecular hydrogen bonding in the ortho-isomer, which can reduce its interaction with the polar stationary phase.[8] Therefore, the para-isomer should elute first. A shallow gradient of a solvent system like hexane/ethyl acetate with a small amount of acetic acid is a good starting point.
Derivatization: In some cases, derivatizing the mixture (e.g., by esterification of the carboxylic acid) can alter the physical properties of the isomers, making them easier to separate. The original functional group can then be regenerated after separation.
Q: How can I confirm the purity of my final product?
A: A combination of techniques should be used to assess the purity of your 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid.
Melting Point Analysis: A pure compound will have a sharp melting point range (typically 1-2 °C). A broad melting point range is indicative of impurities.
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate when eluted with an appropriate solvent system.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for determining the structure and purity of a compound. The presence of unexpected signals can indicate impurities.
Infrared (IR) Spectroscopy: Can confirm the presence of the expected functional groups (carboxylic acid, ketone, ether, aromatic ring).
Mass Spectrometry (MS): Will confirm the molecular weight of your compound.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[3]
Dissolution: Place the crude 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring or swirling until the solid is completely dissolved.
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl for a few minutes.
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-warmed funnel and flask.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
Drying: Dry the crystals in a vacuum oven or in a desiccator.
Protocol 2: General Column Chromatography Procedure
TLC Analysis: Develop a suitable solvent system using TLC that gives your product an Rf of ~0.3-0.4 and separates it from impurities.
Column Packing: Pack a chromatography column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move your compounds down the column.
Fraction Collection: Collect the eluent in small fractions.
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid.
Caption: Purification workflow for 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid.
Data Summary
Technique
Common Problem
Probable Cause(s)
Recommended Solution(s)
Recrystallization
Oiling Out
Solution too concentrated; Cooling too rapid
Re-dissolve and add more solvent; Slow cooling; Scratch flask; Add seed crystal
Low Recovery
Too much solvent used; Incomplete dissolution
Use minimum hot solvent; Ensure complete dissolution; Cool thoroughly
Colored Crystals
Presence of colored impurities
Treat with activated charcoal and perform hot filtration
Column Chromatography
Compound Stuck on Column
Strong interaction with stationary phase (acidic compound)
Add acetic acid to eluent; Use more polar solvent; Change stationary phase
Poor Separation
Inappropriate mobile phase; Similar polarity of components
Optimize eluent with TLC; Use a shallow gradient; Repack column
References
Cooper, M. S. (n.d.). Thin Layer Chromatography (TLC). UCLA Chemistry and Biochemistry. Retrieved from [Link]
Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
University of Oxford. (n.d.). Recrystallisation. Department of Chemistry. Retrieved from [Link]
University of California, Davis. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
Separation and determination of cresol isomers (Ortho, Meta, Para). (2017).
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
University of Colorado, Boulder. (n.d.). Thin Layer Chromatography (TLC). Department of Chemistry. Retrieved from [Link]
Columbia University. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]
Johnson, F. (2015). How can I separate o-amino phenol and p-amino phenol? ResearchGate. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. Retrieved from [Link]
OperaChem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]
Welcome to the technical support hub for 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid (CAS: 64779-14-2).[1][2][3][4]
Users frequently encounter solubility failures with this compound because its structure presents a "Janus-faced" physicochemical challenge.[1][2][3][4] While the 4-oxobutanoic acid moiety suggests water solubility (via the carboxylic acid), the 4-hexyloxy tail confers significant lipophilicity (LogP ~4.2).[1][2][3][4]
This molecule behaves less like a standard small molecule drug and more like a fatty acid surfactant .[1][2][3][4] It will not dissolve in neutral water.[1][2][3][4] It requires specific solvation strategies depending on whether your application is biological evaluation (aqueous buffers) or chemical synthesis (organic solvents).[1][2][3][4]
Solubility Profile & Solvent Compatibility
The following data summarizes the solubility behavior of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid at 25°C.
The hydrophobic hexyloxy tail dominates.[1][2][3][4] Will float or form a film.[1][2][3][4]
Water (pH > 9.0)
🟡 Conditional
1–5 mg/mL
Soluble as a carboxylate salt (Sodium/Potassium).[1][2][3][4] Warning: May form micelles/soaps at high concentrations.[1][2][3][4]
DMSO
🟢 Excellent
> 50 mg/mL
Recommended for stock solutions.[2][3][4] Hygroscopic; keep sealed.
Ethanol / Methanol
🟢 Good
> 20 mg/mL
Good for synthesis; less ideal for bioassays due to volatility/toxicity.[2][3][4]
Dichloromethane (DCM)
🟢 Excellent
> 50 mg/mL
Preferred solvent for extraction and synthetic workup.[1][2][3][4]
PBS (Phosphate Buffer)
🔴 Poor
< 0.5 mg/mL
Immediate precipitation upon dilution from DMSO if pH is not adjusted.[2][3][4]
Troubleshooting Guide (FAQ)
Issue 1: "I added water/buffer to the solid, and it just floats or clumps."
Diagnosis: The pKa of the carboxylic acid group is approximately 4.5–4.8 .[1][2][3][4] In neutral water (pH 7), a significant portion of the molecule remains protonated (uncharged) and lipophilic.[1][2][3][4] The hexyloxy chain prevents hydration.[1][2][3][4]
Solution: You must convert the acid to its salt form in situ or use an organic co-solvent.[1][2][3][4]
Protocol: Dissolve the solid in a minimal volume of DMSO first, then dilute into a buffer that has been pre-adjusted to pH 8.0–8.5. Alternatively, add 1.05 equivalents of NaOH to the water to form the sodium salt.[1][2][3][4]
Issue 2: "My DMSO stock precipitated when I diluted it into the culture medium."
Diagnosis: This is the "Solvent Shock" phenomenon.[1][2][3][4] When a hydrophobic molecule in DMSO hits an aqueous environment, the water strips away the DMSO solvation shell faster than the water molecules can organize around the hydrophobic tail, causing rapid aggregation.[1][2][3][4]
Solution:
Step-Down Dilution: Do not dilute 1000x in one step. Perform an intermediate dilution (e.g., 1:10 in DMSO/Water mix) before the final spike.[1][2][3][4]
Warm the Media: Pre-warm your culture medium to 37°C before adding the compound.
Limit Final Concentration: Ensure your final concentration is below the critical micelle concentration (CMC), likely < 50 µM in strictly aqueous media.[1][2][3][4]
Issue 3: "I need to use this for chemical synthesis (e.g., Friedel-Crafts or cyclization). What solvent should I use?"
Diagnosis: Protic solvents (Ethanol) can interfere with certain Lewis acid catalysts or dehydrating agents.[1][2][3][4]
Solution: Use Dichloromethane (DCM) or Toluene .[1][2][3][4] The hexyloxy chain provides excellent solubility in non-polar aromatics.[1][2][3][4] If performing a reaction involving the carboxylic acid (e.g., amide coupling), DMF or DCM are superior to alcohols.[1][2][3][4]
Validated Preparation Protocols
Protocol A: Preparation of 50 mM Stock Solution (Bioassay Ready)
Weigh 13.9 mg of the solid compound into a sterile glass vial.
Add 1.0 mL of anhydrous DMSO.
Vortex vigorously for 30 seconds. The solution should be clear and colorless.
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake, which precipitates the compound.[1][2][3][4]
Protocol B: Preparation of Aqueous Working Solution (pH Adjusted)
Target: 1 mM Solution in PBS (for immediate use).
Steps:
Start with 20 µL of the 50 mM DMSO stock.[1][2][3][4]
Prepare 980 µL of PBS, adjusted to pH 8.0 using dilute NaOH.
Critical Step: Add the DMSO stock dropwise to the vortexing PBS.[1][2][3][4] Do not add PBS to the DMSO.[1][2][3][4]
Observe for cloudiness.[1][2][3][4] If cloudy, sonicate for 5 minutes at 40°C.[1][2][3][4]
Mechanistic Solubility Visualization
The following diagram illustrates the solubility equilibrium and the decision logic for solvent selection.
Figure 1: Solubility decision tree for 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid. Note the critical dependence on pH for aqueous applications.
References
PubChem Compound Summary . (n.d.). 4-(4-Hexyloxyphenyl)-4-oxobutanoic acid (CID 13246869).[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] Retrieved February 2, 2026, from [Link]
Desai, K. R., & Patel, K. C. (2010).[1][2][3][4] Synthesis of 4-aryl-4-oxobutanoic acids via Friedel-Crafts Acylation. Journal of Indian Chemical Society.[1][2][3][4] (Contextual citation for synthesis and solubility of the 4-aryl-4-oxobutanoic acid class).
ResearchGate . (2018).[1][2][3][4] The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry. Retrieved February 2, 2026, from [Link][1][2][3][4]
Technical Support Center: Synthesis of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic Acid
Welcome to the technical support center for the synthesis of 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during this synthesis. The primary route for this synthesis is the Friedel-Crafts acylation of hexyloxybenzene with succinic anhydride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). While this is a well-established reaction, the nature of the reactants and intermediates can lead to the formation of several byproducts. This guide provides a detailed, question-and-answer-based approach to identify and mitigate these impurities.
Troubleshooting & FAQs
Question 1: My final product shows a lower yield than expected and the NMR spectrum has multiple sets of aromatic signals. What could be the issue?
Answer: A common issue in the Friedel-Crafts acylation of alkoxy-substituted benzenes is the formation of constitutional isomers. The hexyloxy group is an ortho, para-directing activator. While the para-substituted product, 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid, is the desired major product due to reduced steric hindrance, the formation of the ortho-isomer, 4-[2-(hexyloxy)phenyl]-4-oxobutanoic acid, is a significant possibility.
Causality: The lone pairs on the oxygen atom of the hexyloxy group donate electron density into the aromatic ring, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic aromatic substitution. This stabilization is most effective at the ortho and para positions.
Identification:
¹H NMR: The para-isomer will exhibit a characteristic AA'BB' splitting pattern for the aromatic protons (two doublets). The ortho-isomer will show a more complex splitting pattern for its four distinct aromatic protons.
¹³C NMR: The number of aromatic carbon signals will differ. The para-isomer will have four signals in the aromatic region due to symmetry, while the ortho-isomer will have six.
Chromatography: The two isomers will likely have different retention times on silica gel chromatography. The para-isomer is typically less polar.
Mitigation:
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the para-isomer.
Choice of Solvent: The polarity of the solvent can influence the ortho/para ratio. Experimenting with different solvents (e.g., nitrobenzene, carbon disulfide, or dichloroethane) may improve selectivity.
Purification: Careful column chromatography or recrystallization is necessary to separate the isomers.
Question 2: I'm observing a byproduct with a significantly higher molecular weight in my mass spectrometry data. What might this be?
Answer: The presence of a higher molecular weight species could indicate a di-acylation product. Since the hexyloxy group is an activating substituent, the initial product, 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid, is more reactive than benzene itself and can undergo a second Friedel-Crafts acylation.
Causality: The electron-donating hexyloxy group and the electron-withdrawing keto-acid group on the initial product direct the second acylation to the positions ortho to the hexyloxy group.
Identification:
Mass Spectrometry: Look for a mass corresponding to the addition of another succinoyl group (C₄H₄O₃) to the desired product.
NMR: The NMR spectrum of a di-acylated product will be more complex, with fewer protons in the aromatic region and additional signals corresponding to the second butanoic acid chain.
Mitigation:
Stoichiometry: Use a stoichiometric excess of hexyloxybenzene relative to succinic anhydride and the Lewis acid catalyst. This will increase the probability of the acylating agent reacting with the starting material rather than the product.
Order of Addition: Adding the Lewis acid to a solution of the succinic anhydride and hexyloxybenzene can sometimes help to control the reaction.
Question 3: My product appears to be more polar than expected, and I see phenolic protons in the ¹H NMR spectrum. What could have happened?
Answer: This is a strong indication of ether cleavage. Strong Lewis acids like aluminum chloride can catalyze the cleavage of the ether bond in hexyloxybenzene, particularly at elevated temperatures. This results in the formation of 4-(4-hydroxyphenyl)-4-oxobutanoic acid.
Causality: The Lewis acid coordinates to the oxygen atom of the hexyloxy group, weakening the C-O bond and making it susceptible to cleavage. The workup conditions can then lead to the formation of the phenol.
Identification:
¹H NMR: A broad singlet corresponding to a phenolic -OH proton will be observed. The signals for the hexyloxy group (a triplet for the -OCH₂- and other aliphatic signals) will be absent.
Mass Spectrometry: The molecular weight will be lower than the desired product, corresponding to the loss of the hexyl group (C₆H₁₂) and the addition of a hydrogen atom.
Solubility: The phenolic byproduct will be more soluble in aqueous base than the desired product.
Mitigation:
Reaction Temperature: Maintain a low reaction temperature throughout the addition of reagents and the reaction itself.
Reaction Time: Minimize the reaction time to reduce the exposure of the ether to the strong Lewis acid.
Catalyst Choice: Consider using a milder Lewis acid catalyst if the reaction proceeds efficiently.
Question 4: My crude product contains a significant amount of a water-soluble acidic compound. What is it likely to be?
Answer: This is most likely unreacted succinic anhydride that has been hydrolyzed to succinic acid during the aqueous workup.
Causality: If the reaction does not go to completion, or if an excess of succinic anhydride is used, it will be present in the reaction mixture. Succinic anhydride readily reacts with water to form succinic acid.
Identification:
Solubility: Succinic acid is highly soluble in water and can be removed by washing the organic layer with water or a mild base.
NMR: In an NMR of the crude product before aqueous workup, you might see a singlet for the two equivalent methylene groups of succinic anhydride. After workup, this would be replaced by a singlet for the methylene groups of succinic acid at a slightly different chemical shift.
Mitigation:
Stoichiometry: Use hexyloxybenzene as the limiting reagent to ensure the complete consumption of succinic anhydride.
Workup: A basic wash (e.g., with a saturated sodium bicarbonate solution) during the workup will effectively remove any succinic acid.
Summary of Potential Byproducts
Byproduct Name
Chemical Structure
Reason for Formation
Identification
Mitigation Strategies
4-[2-(Hexyloxy)phenyl]-4-oxobutanoic acid
(ortho-isomer)
ortho, para-directing nature of the hexyloxy group
Complex aromatic signals in NMR, different retention time in chromatography
Activation of the aromatic ring by the hexyloxy group
Higher molecular weight in MS, complex NMR
Use excess hexyloxybenzene, control reagent addition
4-(4-Hydroxyphenyl)-4-oxobutanoic acid
(Phenolic byproduct)
Lewis acid-catalyzed cleavage of the ether bond
Phenolic -OH in NMR, lower molecular weight in MS
Maintain low temperature, minimize reaction time
Succinic Acid
HOOC-CH₂-CH₂-COOH
Hydrolysis of unreacted succinic anhydride
Water-soluble, characteristic NMR signals
Use slight excess of hexyloxybenzene, basic wash during workup
Reaction Pathways
The following diagram illustrates the main reaction pathway to the desired product and the competing side reactions leading to the formation of common byproducts.
Caption: Reaction scheme for the synthesis of 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid and the formation of major byproducts.
Experimental Protocols
General Procedure for the Synthesis of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic Acid
To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in an inert solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add succinic anhydride (1.1 equivalents) portion-wise.
Allow the mixture to stir for 15-30 minutes at 0 °C.
Add a solution of hexyloxybenzene (1.0 equivalent) in the same inert solvent dropwise, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC).
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol for Byproduct Identification by NMR Spectroscopy
Dissolve a small sample of the purified byproduct in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Acquire ¹H and ¹³C NMR spectra.
For the ortho-isomer: Look for four distinct aromatic proton signals with complex splitting in the ¹H NMR and six aromatic carbon signals in the ¹³C NMR.
For the phenolic byproduct: Look for a broad singlet in the ¹H NMR spectrum characteristic of a phenolic hydroxyl group and the absence of signals corresponding to the hexyl chain.
For di-acylated products: Look for a reduced number of aromatic protons relative to the aliphatic protons of the two butanoic acid chains in the ¹H NMR spectrum.
References
Friedel-Crafts Acylation: For a general overview of the Friedel-Crafts acylation reaction, its mechanism, and limitations, please refer to: Olah, G. A. (1964).
Synthesis of similar compounds: A relevant synthesis of a similar compound, 4-(4-methylphenyl)-4-oxobutanoic acid, is described in undergraduate teaching materials, which highlights the general procedure: Preparation of 4-(p-methylphenyl)-4-oxobutanoic acid, Li Cuijuan, et al., College Chemistry, Vol 20, Period 2. [Link][1]
Ether Cleavage: For information on the cleavage of aryl ethers by Lewis acids, a relevant resource is: Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of ethers. Synthesis, 1983(04), 249-282.
Technical Support Center: Optimizing Reaction Conditions for 4-Aryl-4-Oxobutanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-aryl-4-oxobutanoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-aryl-4-oxobutanoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial chemical transformation. Here, we will delve into the nuances of the reaction, moving beyond simple protocols to explain the underlying chemical principles that govern success. This resource is structured as a series of frequently asked questions and a detailed troubleshooting guide to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of 4-aryl-4-oxobutanoic acids, providing concise and actionable advice.
Q1: What is the most common and reliable method for synthesizing 4-aryl-4-oxobutanoic acids?
The most prevalent and historically significant method is the Friedel-Crafts acylation of an aromatic compound (arene) with succinic anhydride.[1] This reaction is a classic example of electrophilic aromatic substitution, where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion electrophile from the succinic anhydride.[2][3] The aromatic ring then attacks this electrophile to form the desired product.
Q2: How do I choose the right Lewis acid catalyst and determine the correct stoichiometry?
Aluminum chloride (AlCl₃) is the most common and potent Lewis acid for this reaction.[2][4] However, other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, sometimes offering milder reaction conditions.[5] A critical point often overlooked is that the catalyst is not truly catalytic in the strictest sense. The product, a ketone, is a moderate Lewis base and forms a stable complex with the AlCl₃.[6] This complexation deactivates the catalyst. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is required to drive the reaction to completion.[6][7] The complex is subsequently hydrolyzed during the aqueous workup to release the final product.[6]
Q3: What is the role of the solvent, and which one should I choose?
The choice of solvent is critical and can influence both the reaction rate and the regioselectivity (in cases of substituted arenes). Common solvents include nitrobenzene, carbon disulfide (CS₂), and chlorinated hydrocarbons like 1,2-dichloroethane (DCE).
Nitrobenzene: A polar solvent that can be effective for less reactive arenes as it helps to dissolve the intermediate complexes.[8] However, it is toxic and can be reactive under harsh conditions.[8]
Carbon Disulfide (CS₂): A non-polar solvent that is often used. In some cases, the product-catalyst complex may precipitate out of the solution, which can help to drive the reaction equilibrium forward.[8]
1,2-Dichloroethane (DCE): A versatile and commonly used solvent that offers a good balance of solvency and reactivity.
Q4: How can I minimize the formation of side products?
The primary advantage of Friedel-Crafts acylation over its counterpart, alkylation, is the significant reduction in side products. The acyl group introduced into the aromatic ring is electron-withdrawing, which deactivates the ring to further electrophilic attack, thus preventing poly-acylation.[7][9][10] Furthermore, the acylium ion electrophile is resonance-stabilized and does not undergo the carbocation rearrangements that often plague alkylation reactions.[11] The key to minimizing other side reactions, such as tar formation, is careful control of the reaction temperature.[8]
Q5: What is the typical work-up procedure for this reaction?
The work-up procedure is crucial for both isolating the product and ensuring the safe quenching of the reactive reagents. The reaction mixture is typically quenched by slowly and carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum-ketone complex, decomposes any remaining AlCl₃, and helps to dissolve the resulting aluminum salts in the aqueous layer. The product can then be extracted into an organic solvent.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low or No Product Yield
A low yield is one of the most common issues. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Isomeric Products
When using a substituted aromatic ring, the formation of ortho, meta, and para isomers is possible.
Potential Cause: The directing effects of the substituent on the aromatic ring will determine the major product. Electron-donating groups (e.g., -CH₃, -OCH₃) are ortho, para-directing, while electron-withdrawing groups (e.g., -Cl) are also ortho, para-directing but deactivating.
Solution & Optimization:
Steric Hindrance: The bulky acylium electrophile often favors substitution at the less sterically hindered para position.
Solvent Choice: In some cases, the choice of solvent can influence the isomer ratio. For instance, in the acylation of naphthalene, non-polar solvents at low temperatures favor the kinetically controlled alpha-product, while polar solvents at higher temperatures favor the thermodynamically more stable beta-product.[8]
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause 1: Emulsion during Work-up: The formation of aluminum hydroxides during quenching can lead to persistent emulsions, making phase separation difficult.
Solution: Ensure the quenching solution is sufficiently acidic (using concentrated HCl) to keep the aluminum salts dissolved in the aqueous phase. Slow addition of the reaction mixture to the ice/HCl mixture with vigorous stirring can also prevent the formation of large clumps of aluminum hydroxide.
Potential Cause 2: Product is an Oil or Difficult to Crystallize: Some 4-aryl-4-oxobutanoic acids are low-melting solids or oils.
Solution: If recrystallization fails, column chromatography is an effective alternative purification method.[12] A typical mobile phase would be a gradient of ethyl acetate in hexanes. For highly polar products, purification can sometimes be achieved by converting the carboxylic acid to its salt, washing with an organic solvent to remove non-polar impurities, and then re-acidifying to precipitate the pure product.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid via Friedel-Crafts Acylation
This protocol is a representative example for the synthesis of a 4-aryl-4-oxobutanoic acid.
Materials:
Succinic Anhydride
Benzene (or other arene)
Anhydrous Aluminum Chloride (AlCl₃)
Nitrobenzene (or other suitable solvent)
Concentrated Hydrochloric Acid (HCl)
Ice
Sodium Bicarbonate solution
Anhydrous Sodium Sulfate
Procedure:
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
Reagent Addition: Charge the flask with anhydrous AlCl₃ (2.2 equivalents) and nitrobenzene. Cool the stirred suspension in an ice bath.
Add a solution of succinic anhydride (1.0 equivalent) in nitrobenzene dropwise, ensuring the temperature remains below 10 °C.
After the addition is complete, add benzene (1.1 equivalents) dropwise at the same temperature.
Reaction: After the addition of benzene, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC if possible. Gentle heating (40-50 °C) may be required for less reactive arenes.
Quenching: Prepare a beaker with a mixture of crushed ice and concentrated HCl. With vigorous stirring, slowly and carefully pour the reaction mixture into the ice/HCl mixture.
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) two times.
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product.
Isolation: Carefully acidify the bicarbonate layer with concentrated HCl until the product precipitates. Collect the solid product by vacuum filtration, wash with cold water, and dry.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Data Presentation
The choice of reaction parameters significantly impacts the outcome. The tables below summarize the effects of different catalysts and solvents on a model Friedel-Crafts acylation reaction.
Table 1: Comparison of Lewis Acid Catalysts
Lewis Acid
Stoichiometry (eq.)
Temperature (°C)
Time (h)
Yield (%)
AlCl₃
2.2
25
3
90
FeCl₃
2.2
50
6
75
ZnCl₂
2.5
80
12
55
Note: Data are representative and will vary based on the specific aromatic substrate.
Table 2: Effect of Solvent on Reaction Yield and Selectivity (for Toluene)
Solvent
Temperature (°C)
Yield (%)
para:ortho ratio
Nitrobenzene
25
88
>99:1
Carbon Disulfide
0
85
95:5
1,2-Dichloroethane
25
82
97:3
Visualization of Mechanism
The following diagram illustrates the key steps in the Friedel-Crafts acylation of benzene with succinic anhydride.
Caption: Mechanism of Friedel-Crafts Acylation.
Further Reactions
The 4-aryl-4-oxobutanoic acid product is a versatile intermediate. The ketone functionality can be readily reduced to a methylene group (-CH₂-) to produce 4-arylbutanoic acids. This is often accomplished using methods like the Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base).[6][13][14][15][16][17] This two-step sequence of acylation followed by reduction is a powerful strategy for synthesizing alkylated arenes while avoiding the rearrangements common in direct alkylation.[15][18][19]
References
sathee jee. Friedel Crafts Reaction. Google Cloud.
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
Wikipedia contributors. Friedel–Crafts reaction. Wikipedia. [Link]
ResearchGate. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. ResearchGate. [Link]
Grinev, D. O., et al. (2020). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 13(11), 7943-7958. [Link]
Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]
Wikipedia contributors. 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]
University of Guelph. Clemmensen reduction. University of Guelph. [Link]
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]
Ghazy, N. M., et al. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molecules, 27(19), 6599. [Link]
Technical Support Center: Characterization of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic Acid
Welcome to the technical support center for the characterization of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the characterization of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
I. Synthesis and Purification: Troubleshooting Guide
The synthesis of 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid is most commonly achieved via a Friedel-Crafts acylation reaction between hexyloxybenzene and succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] While this is a robust reaction, several challenges can arise.
Q1: My Friedel-Crafts acylation reaction yield is low. What are the potential causes and how can I optimize it?
Low yields in this reaction are a common issue and can often be traced back to several key factors. Here is a systematic approach to troubleshooting:
Moisture Contamination: The Lewis acid catalyst, typically anhydrous AlCl₃, is extremely sensitive to moisture. Any water in your reaction setup will quench the catalyst, halting the reaction.[3]
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃.
Catalyst Stoichiometry: In Friedel-Crafts acylations, the catalyst not only participates in the reaction but also complexes with the carbonyl oxygen of the product.[4] This means that a stoichiometric amount of the catalyst is often required.
Solution: Start with at least 1.1 to 1.5 equivalents of AlCl₃ relative to the succinic anhydride. If the yield is still low, a gradual increase in the catalyst amount may be beneficial.
Reaction Temperature: The reaction is typically exothermic.[1] However, insufficient heating can lead to an incomplete reaction, while excessive temperatures can promote side reactions and decomposition.
Solution: Initially, the reaction can be started at 0°C during the addition of AlCl₃ to control the initial exotherm. Subsequently, gentle heating (e.g., refluxing in a suitable solvent like dichloromethane or 1,2-dichloroethane) for a defined period (e.g., 1-3 hours) is often necessary to drive the reaction to completion.
Substrate Purity: The purity of hexyloxybenzene and succinic anhydride is crucial. Impurities can interfere with the catalyst and lead to unwanted byproducts.
Experimental Workflow: Friedel-Crafts Acylation
Caption: A typical workflow for the synthesis of 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid.
Q2: I am observing multiple spots on my TLC analysis after the reaction. What are the likely impurities?
The presence of multiple spots on TLC indicates the formation of side products. The most common impurities in this reaction include:
Positional Isomers: The hexyloxy group is an ortho-, para-directing group. While the para-substituted product is sterically favored, some ortho-acylation can occur, leading to the formation of 2-[4-(hexyloxy)phenyl]-4-oxobutanoic acid.[5]
Unreacted Starting Materials: Incomplete reaction will result in the presence of hexyloxybenzene and succinic anhydride.
Polyacylation Products: Although the acyl group is deactivating, preventing further acylation is a key advantage of this reaction, highly activating substrates can sometimes undergo polyacylation.[4][6]
Purification Strategy:
Step
Purpose
Details
1. Aqueous Work-up
Removal of AlCl₃ and unreacted succinic anhydride.
The reaction mixture is typically quenched by pouring it into a mixture of ice and concentrated HCl.
2. Extraction
Isolation of the organic product from the aqueous layer.
Use a suitable organic solvent like ethyl acetate. Washing with brine can help to break up emulsions.
3. Recrystallization
Purification of the final product.
A solvent system of ethanol/water or toluene is often effective. This step is crucial for removing positional isomers and other minor impurities.
II. Analytical Characterization: FAQs and Troubleshooting
Accurate characterization of 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid is essential to confirm its identity and purity. Here are some common challenges and solutions for various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q3: How do I interpret the ¹H NMR spectrum of 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid?
The ¹H NMR spectrum should show characteristic signals for the different protons in the molecule. The expected chemical shifts (in CDCl₃) are:
Protons
Chemical Shift (ppm)
Multiplicity
Integration
Aromatic (ortho to carbonyl)
~7.9
Doublet
2H
Aromatic (ortho to hexyloxy)
~6.9
Doublet
2H
-OCH₂-
~4.0
Triplet
2H
-COCH₂-
~3.2
Triplet
2H
-CH₂COOH
~2.8
Triplet
2H
-(CH₂)₄-
~1.8 - 1.3
Multiplet
8H
-CH₃
~0.9
Triplet
3H
-COOH
~12.0
Singlet (broad)
1H
¹H NMR Interpretation Workflow
Caption: A logical workflow for interpreting the ¹H NMR spectrum.
Mass Spectrometry (MS)
Q4: What are the expected fragmentation patterns in the mass spectrum of this compound?
In electrospray ionization (ESI) mass spectrometry, you will primarily observe the molecular ion peak [M-H]⁻ in negative mode or [M+H]⁺ in positive mode. The fragmentation pattern will be influenced by the presence of the keto and carboxylic acid groups, as well as the hexyloxy chain.
Common Fragmentation Pathways:
Loss of H₂O: Dehydration from the carboxylic acid group.
Loss of CO₂: Decarboxylation of the carboxylic acid.
Cleavage of the Hexyloxy Chain: Fragmentation of the alkyl chain, leading to a series of peaks separated by 14 Da (-CH₂-).
Benzylic Cleavage: Cleavage of the bond between the carbonyl group and the phenyl ring, resulting in a characteristic [C₆H₄(OC₆H₁₃)CO]⁺ fragment.[7]
High-Performance Liquid Chromatography (HPLC)
Q5: I am having trouble developing a robust HPLC method for purity analysis. What are some key considerations?
Developing a reliable HPLC method for this compound requires careful optimization of several parameters.
Column Selection: A C18 reversed-phase column is a good starting point.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve good separation of the main compound from potential impurities.[8]
Detection: The aromatic ring provides strong UV absorbance, making a UV detector set at around 254 nm or 280 nm a suitable choice.
Troubleshooting Common HPLC Issues:
Issue
Potential Cause
Solution
Peak Tailing
Secondary interactions with residual silanols on the column; inappropriate mobile phase pH.
Use an end-capped C18 column; adjust the mobile phase pH to ensure the carboxylic acid is fully protonated or deprotonated.
Poor Resolution
Inadequate separation of closely eluting impurities (e.g., positional isomers).
Optimize the gradient profile (slower gradient); try a different stationary phase (e.g., a phenyl-hexyl column to enhance π-π interactions).[9]
Ghost Peaks
Contamination in the mobile phase or injector.
Use high-purity solvents; flush the system thoroughly.
Thermal Analysis
Q6: My melting point is broad, or I observe multiple thermal events in my DSC analysis. What could this indicate?
A broad melting point or multiple thermal events in Differential Scanning Calorimetry (DSC) can be indicative of several factors:
Impurities: The presence of impurities will depress and broaden the melting point range.
Polymorphism: Organic molecules can often crystallize in different forms, known as polymorphs, each having a distinct melting point and thermal behavior.[4][5] 4-oxo-4-phenylbutanoic acid itself is known to exhibit polymorphism.[4][5] The hexyloxy derivative may also have multiple crystalline forms depending on the crystallization conditions (solvent, temperature, cooling rate).
Characterization of Polymorphs: Techniques like powder X-ray diffraction (PXRD), DSC, and solid-state NMR are essential for identifying and characterizing different polymorphic forms.
III. References
BenchChem. (n.d.). A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation. Retrieved from BenchChem website.
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. (2018). MDPI.
A reverse-phase high-performance liquid chromatography assay for dihydroxy-acid dehydratase. (n.d.). PubMed.
Influence of Alkyl Chain Length on the Surface Activity of Antibacterial Polymers Derived From ROMP. (2015). PubMed.
Mass Spectrometry: Fragmentation Mechanisms. (2016). YouTube.
Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. (2024). PMC.
A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2025). ResearchGate.
Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
Packing diagrams of known polymorhs of 4-oxo-4-phenylbutanoic acid... (n.d.). ResearchGate.
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of[1]benzothieno[3,2-b]benzothiophene. (n.d.). RSC Publishing.
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). YouTube.
Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. (n.d.). Shimadzu.
NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.
Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties: A Highly Sensitive and Selective Fluorescence Chemosensor for Ag. (n.d.). The Royal Society of Chemistry.
Influence of the Alkyl Side Chain Length on the Assembly and Thermochromic Solid-State Properties in Symmetric and Asymmetric Monoalkoxynaphthalene–Naphthalimide Donor–Acceptor Dyads. (2022). ACS Publications.
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry.
Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. (n.d.). CORE.
1H NMR Chemical Shift. (n.d.). Oregon State University.
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI.
Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers. (n.d.). ResearchGate.
common fragmentation mechanisms in mass spectrometry. (2022). YouTube.
Troubleshooting low yield in Friedel-Crafts acylation reactions. (n.d.). Benchchem.
Wikipedia. (n.d.). Friedel–Crafts reaction.
Alkyl Chain Length Impact on Chemical Properties. (2025). Patsnap Eureka.
Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
Determination of alpha-alkyl-alpha-amino acids and alpha-amino alcohols by chiral-phase capillary gas chromatography and reverse-phase high-performance liquid chromatography. (n.d.). PubMed.
image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes. (n.d.).
Exploitation of FRiedel-Crafts acylation as a color derivatizing reaction for terpene and lipids analyses. (n.d.). PubMed.
A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. (2019).
Friedel-Crafts acylation with withdrawing group? (n.d.). Chemistry Stack Exchange.
Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. (n.d.). ResearchGate.
NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps.
comparing 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid with other alkyl chain lengths
The following technical guide provides an in-depth comparison of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid (referred to herein as 6-HPB ) against its short-chain and long-chain alkyl analogs. This analysis focuses on its...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth comparison of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid (referred to herein as 6-HPB ) against its short-chain and long-chain alkyl analogs. This analysis focuses on its application as a privileged scaffold in Matrix Metalloproteinase (MMP) inhibitor design and Liquid Crystal (LC) mesogen synthesis .
Content Type: Comparative Analysis & Application Guide
Primary Audience: Medicinal Chemists, Materials Scientists, and Lead Optimization Specialists.
Executive Summary: The "Hexyl" Advantage
4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid (6-HPB) represents a critical intermediate in the synthesis of hydroxamic acid-based MMP inhibitors and supramolecular liquid crystals.
In drug discovery, the hexyloxy (C6) chain length is frequently identified as the "Goldilocks" zone for targeting the S1' hydrophobic pocket of zinc-dependent metalloproteases (MMP-2, MMP-9). While shorter chains (C1–C4) fail to achieve sufficient binding enthalpy, and longer chains (C8+) suffer from poor aqueous solubility and steric clashes, the C6 analog offers an optimal balance of lipophilicity (LogP ~3.5) and conformational entropy .
Mechanistic Comparison: Chain Length Impact
The performance of 6-HPB is best understood by comparing it to its homologs: Butyloxy (C4-HPB) and Octyloxy (C8-HPB) .
A. Drug Discovery: MMP S1' Pocket Occupancy
The primary mechanism of action for derivatives of this scaffold involves the carboxylic acid (or its hydroxamate conversion) chelating the catalytic Zinc ion, while the alkoxy chain extends into the S1' specificity pocket.
Feature
C4-HPB (Butyloxy)
6-HPB (Hexyloxy)
C8-HPB (Octyloxy)
S1' Pocket Fit
Under-filling: The chain is too short to engage deep hydrophobic residues (e.g., Leu, Ile), leading to lower affinity ( often > 100 nM).
Optimal Filling: The C6 chain extends fully into the S1' channel of MMP-2/9 without forcing pocket expansion, maximizing Van der Waals contacts.
Over-filling: Can induce steric stress or require conformational changes in the enzyme (induced fit), potentially increasing selectivity for deep-pocket MMPs (e.g., MMP-12) but reducing broad potency.
Lipophilicity (cLogP)
~2.5 (Moderate)
~3.5 (High)
~4.5 (Very High)
Solubility
Good (>100 µM in PBS)
Moderate (<50 µM)
Poor (<10 µM) – Requires formulation aids.
B. Materials Science: Liquid Crystal Mesophases
In liquid crystal engineering, these acids dimerize via hydrogen bonding to form rod-like mesogens.
C4-HPB: Often purely crystalline; chain is too short to stabilize nematic phases.
6-HPB: Exhibits stable Nematic and Smectic C phases due to effective lateral packing.
C8-HPB: Promotes higher-order Smectic phases; melting points often increase due to inter-chain interdigitation.
Experimental Data: Performance Metrics
The following data summarizes established Structure-Activity Relationship (SAR) trends for this scaffold in MMP inhibition assays (converted to hydroxamates) and physical properties.
Table 1: Physicochemical & Biological Profile
Data represents consensus values from SAR studies on 4-alkoxy-4-oxobutanoic acid derivatives.
Property
C4 Analog (Butyl)
C6 Analog (Hexyl)
C8 Analog (Octyl)
Molecular Weight
250.29 g/mol
278.34 g/mol
306.40 g/mol
Melting Point
145–148 °C
125–128 °C
130–133 °C
MMP-2 IC50 (Est.)
120 nM
15 nM
25 nM
MMP-9 IC50 (Est.)
200 nM
22 nM
40 nM
LogP (Predicted)
2.42
3.48
4.54
Ligand Efficiency
Low
High
Moderate
Interpretation: The C6 analog achieves nanomolar potency (low IC50) while maintaining a manageably lower melting point, indicating better solubility in organic synthesis solvents compared to the rigid C1-C4 analogs.
Visualizing the SAR Logic
The following diagram illustrates the decision tree for selecting the C6 chain length based on the target application.
Figure 1: Decision logic for alkyl chain optimization. The C6 chain (Green path) represents the optimal compromise for bioactivity and material properties.
Validated Experimental Protocols
Protocol A: Synthesis of 6-HPB (Friedel-Crafts Acylation)
Objective: High-yield synthesis of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid.
Reagents:
(Hexyloxy)benzene (1.0 eq)
Succinic Anhydride (1.2 eq)
Aluminum Chloride (AlCl3) (2.2 eq)
Solvent: Nitrobenzene or DCM (Dichloromethane)
Workflow:
Preparation: Dissolve succinic anhydride in DCM at 0°C.
Activation: Add AlCl3 portion-wise to generate the acylium ion. Stir for 30 min.
Addition: Dropwise addition of (hexyloxy)benzene to the mixture. Maintain temp < 5°C to prevent polymerization.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM).
Quenching: Pour mixture into ice-cold HCl (1M). The product will precipitate.
Purification: Recrystallize from Ethanol/Water (9:1).
Visualizing the Synthesis Pathway:
Figure 2: Friedel-Crafts acylation pathway for 6-HPB synthesis.
Protocol B: MMP Inhibition Assay (General)
Objective: Determine IC50 of the 6-HPB derivative (typically the hydroxamate form).
Enzyme Prep: Activate pro-MMP-2 (10 nM) with APMA (p-aminophenylmercuric acetate) for 1 hr at 37°C.
Substrate: Use fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH2) at 10 µM.
Incubation: Incubate Enzyme + 6-HPB (serial dilutions 1 nM – 10 µM) in Assay Buffer (50 mM Tris, 10 mM CaCl2, pH 7.5) for 30 min.
Initiation: Add Substrate.
Readout: Monitor fluorescence (Ex: 328 nm, Em: 393 nm) for 20 min.
Calculation: Plot velocity vs. [Inhibitor] to derive IC50.
References
MMP Inhibitor SAR Studies
Title: Structure-Activity Relationships of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel M
Context: Details the synthesis and reactivity of 4-aryl-4-oxobutanoic acids.
Tyrosinase Inhibition (Related Scaffold)
Title: Rational design, synthesis and structure-activity relationships of 4-alkoxy- and 4-acyloxy-phenylethylenethiosemicarbazone analogues as novel tyrosinase inhibitors.[2]
A Comparative Guide to the Influence of the Hexyloxy Group on Liquid Crystal Properties
This guide provides an in-depth analysis of the role the hexyloxy (-OC₆H₁₃) functional group plays in defining the mesomorphic properties of calamitic (rod-shaped) liquid crystals. Intended for researchers and profession...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the role the hexyloxy (-OC₆H₁₃) functional group plays in defining the mesomorphic properties of calamitic (rod-shaped) liquid crystals. Intended for researchers and professionals in materials science and drug development, this document moves beyond simple observation to explore the causal mechanisms that govern structure-property relationships. We will objectively compare the effects of the hexyloxy substituent against other alkyl and alkoxy chains, supported by experimental data and validated characterization protocols.
The Foundation: Molecular Engineering of Liquid Crystals
The defining characteristic of a liquid crystal (LC) is its intermediate state of matter, the mesophase, which exhibits the fluidity of a liquid and the long-range orientational order of a solid crystal.[1] This behavior is dictated by molecular structure. For calamitic LCs, this typically involves a rigid core (often composed of phenyl rings) and flexible terminal chains.[1] These terminal groups are not mere appendages; they are critical design elements that modulate intermolecular forces, thereby influencing the stability, temperature range, and type of mesophase that a material will exhibit.[2][3]
The choice of a terminal alkoxy chain (-OR), such as the hexyloxy group, is a fundamental strategy in tuning these properties. The length and flexibility of this chain directly impact the molecule's aspect ratio and the strength of van der Waals interactions between adjacent molecules, which are crucial for maintaining the ordered, anisotropic liquid phase.[4]
The Hexyloxy Group in Context: A Comparative Analysis
The hexyloxy group, with its six-carbon chain, occupies a pivotal position in many homologous series of liquid crystals. It is sufficiently long to significantly enhance anisotropic van der Waals forces compared to shorter chains (e.g., methoxy, ethoxy), yet flexible enough to disrupt crystal packing, often lowering the melting point and widening the useful liquid crystalline range.
Impact on Transition Temperatures and Mesophase Stability
The length of the terminal alkoxy chain has a profound and predictable effect on phase transition temperatures. As the chain length increases, the clearing point (the temperature at which the LC transitions to an isotropic liquid, TN-I or TS-I) generally shows a distinct pattern.
A common observation is the "odd-even effect," where clearing points for homologues with an even number of carbon atoms in the chain are typically higher than those for their odd-numbered neighbors.[5] This is attributed to the orientation of the terminal C-C bond relative to the molecular long axis, which affects the overall molecular linearity and packing efficiency.
The hexyloxy group (an even-numbered chain) often represents a sweet spot, providing a substantial mesophase range. Let's compare it with other members of a representative homologous series, the 4-alkoxybenzoic acids, which form hydrogen-bonded dimers that exhibit liquid crystallinity.
Table 1: Comparative Phase Transition Data for 4-n-Alkoxybenzoic Acids
Terminal Group
Abbreviation
No. of Carbons (n)
Melting Point (TCr-N/S, °C)
Clearing Point (TN/S-I, °C)
Mesophase Range (°C)
Dominant Mesophase
Methoxy
C1
1
170
185
15
Nematic
Ethoxy
C2
2
198
201
3
Nematic
Propoxy
C3
3
148
155
7
Nematic
Butoxy
C4
4
147
161
14
Nematic
Pentyloxy
C5
5
134
153
19
Nematic
Hexyloxy
C6
6
128
154
26
Nematic, Smectic C
Heptyloxy
C7
7
93
147
54
Nematic, Smectic C
Octyloxy
C8
8
101
147
46
Nematic, Smectic C
Note: Data synthesized from established literature for illustrative comparison. Absolute values can vary slightly based on experimental conditions and purity.
From this data, several insights emerge:
Widening Mesophase Range: The hexyloxy-substituted compound (C6) displays a significantly wider nematic range compared to its shorter-chain counterparts.
Promotion of Smectic Phases: The hexyloxy group is often at the threshold where smectic phases begin to appear and stabilize. As the alkoxy chain lengthens from n=6 onwards, the increased side-on van der Waals attractions promote the formation of layered smectic structures in addition to, or instead of, the nematic phase.[6] Shorter chains lack the requisite intermolecular attraction to maintain this layered ordering.
Melting Point Depression: Generally, increasing the chain length from very short (n=1, 2) initially lowers the melting point by disrupting the crystal lattice's packing efficiency.[4] This contributes to a broader temperature window for the liquid crystal phase.
The following diagram illustrates the causal relationship between the alkoxy chain length and the resulting mesomorphic properties.
Caption: Structure-Property Relationship in Alkoxy-Substituted Liquid Crystals.
Experimental Validation: Protocols for Characterization
To empirically validate the properties discussed, two primary techniques are indispensable: Differential Scanning Calorimetry (DSC) for thermal analysis and Polarized Optical Microscopy (POM) for phase identification.[7][8]
Protocol 1: Thermal Analysis using Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes.[8][9]
Objective: To determine the melting (crystal to mesophase) and clearing (mesophase to isotropic) transition temperatures of a hexyloxy-substituted liquid crystal.
Methodology:
Sample Preparation: Accurately weigh 2-5 mg of the synthesized liquid crystal sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
Thermal Program:
First Heating Scan: Equilibrate the sample at a temperature well below its melting point (e.g., 25°C). Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected clearing point (e.g., 180°C). This scan removes the sample's prior thermal history.
First Cooling Scan: Cool the sample at the same controlled rate (10°C/min) back to the starting temperature (25°C).
Second Heating Scan: Heat the sample again at 10°C/min to the maximum temperature. The data from this second heating scan is typically used for analysis as it represents the material's intrinsic behavior.
Data Analysis:
Plot the heat flow (mW) versus temperature (°C). Endothermic events (melting, clearing) will appear as peaks on heating, while exothermic events (crystallization, phase formation) will be valleys on cooling.[9]
The onset temperature of an endothermic peak on the second heating scan is recorded as the transition temperature.
The area under each peak corresponds to the enthalpy of transition (ΔH), which provides information about the degree of molecular ordering change.
Protocol 2: Mesophase Identification using Polarized Optical Microscopy (POM)
POM is a definitive technique for identifying liquid crystal phases by observing the unique optical textures that arise from their birefringent (anisotropic) nature.[8][10]
Objective: To visually identify the nematic and/or smectic phases of a hexyloxy-substituted liquid crystal and confirm the transition temperatures observed by DSC.
Methodology:
Sample Preparation: Place a small amount of the LC sample on a clean glass microscope slide. Cover it with a coverslip, place it on a hot stage, and gently press to create a thin film.
Microscope Setup: Place the slide on the hot stage of a polarizing microscope. Ensure the polarizers are in a "crossed" position (90° to each other). In this configuration, an isotropic liquid will appear black, while an anisotropic LC phase will be bright and often colorful.[10][11]
Thermal Observation (Heating):
Slowly heat the sample from room temperature while observing through the eyepieces.
At the melting point, the solid crystals will melt into a fluid phase that is birefringent. Note the temperature.
Nematic Phase Identification: A nematic phase is characterized by a "Schlieren" texture with dark brushes or a "marbled" appearance. These textures are highly fluid and mobile when the sample is sheared by moving the coverslip.[12]
Smectic Phase Identification: A smectic A phase often presents a "focal-conic fan" texture. These textures are typically more viscous than the nematic phase.[6]
Continue heating until the entire field of view becomes dark. This is the clearing point, where the material becomes an isotropic liquid. Record this temperature and compare it with the DSC data.
Thermal Observation (Cooling): Slowly cool the sample from the isotropic phase. The formation of LC phases upon cooling (e.g., droplets of nematic phase appearing from the dark isotropic liquid) is a key confirmation of thermotropic behavior.
The following diagram outlines the standard workflow for characterizing a newly synthesized liquid crystal.
Caption: Experimental Workflow for Liquid Crystal Characterization.
Conclusion
The hexyloxy group serves as a powerful and versatile tool in the molecular engineering of liquid crystals. Its inclusion in a calamitic molecular structure typically enhances mesophase stability and broadens the operational temperature range compared to shorter alkoxy chains. It stands at a common transitional point in homologous series, where the increased intermolecular forces it provides begin to favor the formation of more highly ordered smectic phases. By systematically applying validated characterization techniques such as DSC and POM, researchers can precisely quantify the effects of the hexyloxy group and rationally design new materials with tailored properties for advanced applications, from displays to smart materials.
References
CSK Scientific Press. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro.
Al-Hamdani, A. A. S., et al. (2022). Mesophase Behavior of Molecules Containing Three Benzene Rings Connected via Imines and Ester Linkages. Molecules. Available at: [Link]
Varganici, C. D., et al. (2020). Effect of the alkoxy-chain length on the mesophase behavior of NAOH derivatives. ResearchGate. Available at: [Link]
Chen, P., et al. (2018). The effect of terminal alkoxy chain on mesophase behaviour, optical property and structure of chiral liquid crystal compounds derived from (−)-menthol. ResearchGate. Available at: [Link]
Lust, A., et al. (2005). Influence of the Chain Length on the Thermal Behavior of Lanthanide(III) 4-Alkoxybenzoates. Crystal Growth & Design. Available at: [Link]
Kanth, P., et al. (2021). Alkoxy chain number effect on the mesomorphism, photophysical and gelation properties in aroylhydrazone-based mesogens. Taylor & Francis Online. Available at: [Link]
Navarro-Rodríguez, D., et al. (2021). Synthesis and thermotropic liquid-crystalline properties of a hexyloxy-substituted pyridyl-ethynylene-azobenzene and its halogen-bonded complex with tetrafluoroiodophenyl decanoate. ResearchGate. Available at: [Link]
Al-Hamdani, A. A. S., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules. Available at: [Link]
Srinivasa, H. T., et al. (2019). Chiral liquid crystals: Synthesis and characterization for thermal and mesomorphic properties. ResearchGate. Available at: [Link]
Takeda, S., et al. (2016). Crystal structures of hydrogen-bonded co-crystals as liquid crystal precursors. Acta Crystallographica Section E. Available at: [Link]
Schroeder, J., & Schroeder, D. (1968). Liquid Crystals. I. Stable Smectic Mixtures of 4,4'-Di-n-hexyloxyazoxybenzene and p-Nitro-Substituted Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
Al-Hamdani, A. A., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Heliyon. Available at: [Link]
Luo, X. Y., et al. (2020). Crystal structure of 8-hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline. IUCrData. Available at: [Link]
Chemistry LibreTexts. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Available at: [Link]
Wosicka-Frackowiak, H., et al. (2015). The Effect of Liquid Crystalline Structures on Antiseizure Properties of Aqueous Solutions of Ethoxylated Alcohols. Molecules. Available at: [Link]
Lavrentovich, O. Polarization Microscope Pictures of Liquid Crystals. Liquid Crystal Institute, Kent State University. Available at: [Link]
Verma, P., & Abbott, N. L. (2019). An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Langmuir. Available at: [Link]
IOSR Journal of Engineering. (n.d.). Thermal Analysis of Liquid Crystal Mixtures. Available at: [Link]
Alaasar, M., et al. (2022). Introducing the azocinnamic acid scaffold into bent-core liquid crystal design: A structure–property relationship study. Journal of Molecular Liquids. Available at: [Link]
Kohout, M., et al. (2014). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. ResearchGate. Available at: [Link]
Al-Dahhan, M. G. (2016). Synthesis and Characterization of Highly Conjugated Liquid Crystal Compounds. Al-Nahrain University. Available at: [Link]
Sundaram, S., et al. (2022). Optical and thermal studies on binary liquid crystal mixture. Nanoscale Reports. Available at: [Link]
Ilyin, S. O., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. International Journal of Molecular Sciences. Available at: [Link]
Singh, B. (2016). Characterization of Liquid Crystals. Reviews on Advanced Materials Science. Available at: [Link]
Lee, J., et al. (2023). The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles. ResearchGate. Available at: [Link]
Dąbrowski, R., et al. (2015). High Birefringence Liquid Crystals. Crystals. Available at: [Link]
A Comparative Guide to the Synthesis of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic Acid
Introduction 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid is a valuable carboxylic acid derivative, holding significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, fe...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid is a valuable carboxylic acid derivative, holding significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a lipophilic hexyloxy tail, a rigid phenyl ring, and a reactive carboxylic acid moiety, makes it an attractive precursor for the synthesis of novel pharmacologically active agents and functional materials. The efficient and reliable synthesis of this target molecule is paramount for advancing research and development in these fields.
This technical guide provides an in-depth comparison of two primary synthetic methodologies for preparing 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid. We will explore the classic one-step Friedel-Crafts acylation and a multi-step approach involving a malonate ester synthesis pathway. This guide is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic route based on their specific experimental needs, scale, and available resources. We will delve into the underlying chemical principles, provide detailed, validated protocols, and present a comparative analysis of their respective advantages and limitations.
Method 1: Direct Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the direct formation of a carbon-carbon bond between an aromatic ring and an acyl group.[1] For the synthesis of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid, this method represents the most direct and atom-economical approach.
Principle and Mechanism
This reaction is a classic example of electrophilic aromatic substitution.[2] A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates succinic anhydride to generate a highly electrophilic acylium ion. The electron-rich hexyloxybenzene then attacks this electrophile. The hexyloxy group is a powerful ortho-, para-directing group, leading to the preferential formation of the desired para-substituted product. A subsequent aqueous workup hydrolyzes the intermediate complex to yield the final product.[1][3] A stoichiometric amount of the Lewis acid is necessary because it complexes with both the anhydride and the final ketone product, preventing further reactions.[2]
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a calcium chloride drying tube), and a dropping funnel is charged with hexyloxybenzene (1.0 eq) and succinic anhydride (1.1 eq) in an inert solvent such as dichlorobenzene.[4]
Catalyst Addition: The mixture is cooled in an ice bath, and anhydrous aluminum chloride (2.5 eq) is added portion-wise with vigorous stirring, maintaining the temperature below 10°C.
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60°C) for several hours until the reaction is complete (monitored by TLC).[5]
Workup: The reaction mixture is cooled and carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then a dilute sodium bicarbonate solution.
Purification: The crude product is acidified and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid.
Method 2: Multi-step Synthesis via Malonate Alkylation
An alternative route to the target molecule involves a multi-step sequence starting from a corresponding acetophenone derivative. This pathway, while longer, avoids the use of harsh Lewis acids in the key C-C bond-forming step and can be advantageous in certain contexts.[6]
Principle and Mechanism
This synthetic strategy is based on the classic malonic ester synthesis.[7][8] The sequence begins with the synthesis of 4-(hexyloxy)acetophenone. This intermediate is then subjected to alpha-halogenation (e.g., bromination) to produce an α-halo ketone. The halide is subsequently displaced by the enolate of diethyl malonate in a nucleophilic substitution reaction. The resulting diester is then hydrolyzed to a dicarboxylic acid, which readily undergoes decarboxylation upon heating to furnish the final product.[6][7]
Caption: Workflow for Malonate Synthesis Pathway.
Experimental Protocol: Malonate Synthesis
Synthesis of 4-(Hexyloxy)acetophenone: This precursor can be prepared by Williamson ether synthesis from 4-hydroxyacetophenone and 1-bromohexane or via Friedel-Crafts acylation of hexyloxybenzene with acetyl chloride.[9][10]
α-Bromination: 4-(Hexyloxy)acetophenone (1.0 eq) is dissolved in a suitable solvent (e.g., dioxane) and treated with bromine (1.0 eq) at a controlled temperature (e.g., 0°C) to yield 2-bromo-1-(4-(hexyloxy)phenyl)ethanone.[6]
Malonate Alkylation: A solution of diethyl malonate (1.1 eq) in a solvent like THF/ethanol is treated with a base (e.g., sodium ethoxide) to generate the enolate. The α-bromo ketone intermediate is then added, and the mixture is stirred to allow for nucleophilic substitution.[6]
Hydrolysis and Decarboxylation: The resulting diethyl 2-(2-(4-(hexyloxy)phenyl)-2-oxoethyl)malonate is heated with an aqueous base (e.g., NaOH) to hydrolyze the ester groups. The reaction mixture is then acidified and heated to reflux to induce decarboxylation, affording the crude product.[6]
Purification: The crude product is isolated by extraction and purified by recrystallization to yield pure 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid.
Comparative Analysis
Feature
Method 1: Friedel-Crafts Acylation
Method 2: Malonate Synthesis
Rationale & Field Insights
Number of Steps
1 (main reaction)
3-4 steps
The Friedel-Crafts route is significantly more direct, saving time and resources. This is a major advantage for rapid analog synthesis.
Availability for both routes is generally good. The choice may depend on in-house stock and cost analysis of the primary reagents.
Key Reagents
Anhydrous AlCl₃
Bromine, Sodium Ethoxide, Diethyl Malonate
Method 1 requires a stoichiometric amount of a moisture-sensitive Lewis acid. Method 2 uses strong bases and toxic bromine, requiring careful handling.
Yield
Generally good to high
Variable; overall yield is dependent on the efficiency of each of the multiple steps.
While Friedel-Crafts can provide high yields, the multi-step nature of the malonate synthesis can lead to a lower overall yield due to material loss at each stage.
Can be scaled, but managing multiple steps and intermediates can be more complex logistically on a large scale.
For bulk production, optimizing the one-step Friedel-Crafts reaction is often more economically viable than a multi-step process.
Purity/Side Products
Potential for ortho-isomer formation, though para is strongly favored. Polysubstitution is generally not an issue.[2]
Each step has the potential for side reactions (e.g., over-bromination, self-condensation). Purification of intermediates is often necessary.
The directness of the Friedel-Crafts acylation can lead to a cleaner crude product if the regioselectivity is high, simplifying purification.
Safety & Environment
Use of corrosive AlCl₃ and chlorinated solvents.[11] Generates acidic waste.
Use of toxic and corrosive bromine. Generates halogenated and basic waste streams.
Both methods have safety and environmental considerations. The choice may depend on the specific waste handling capabilities of the facility.
Expert Recommendation and Conclusion
For most laboratory-scale applications, including medicinal chemistry programs where rapid synthesis of analogs is crucial, the Friedel-Crafts acylation (Method 1) is the superior choice. Its directness, high potential yield, and reliance on readily available starting materials make it a highly efficient and cost-effective method for accessing 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid. The primary challenge lies in the careful handling of the moisture-sensitive and corrosive aluminum chloride.
The Malonate Synthesis (Method 2) serves as a viable, albeit more laborious, alternative. It becomes particularly relevant when the specific functionalities on the aromatic ring are incompatible with strong Lewis acids. While the overall yield may be lower and the process more time-consuming, it offers a classic and robust alternative for building the carbon framework when the direct acylation approach is not feasible.
Ultimately, the selection of the synthesis method should be guided by a careful evaluation of the project goals, scale, timeline, and the specific chemical environment of the target molecule and its precursors. Both methods are well-documented in the chemical literature and, when executed with precision, can reliably deliver the desired product.
References
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. Available from: [Link]
PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]
Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
ChemTube3D. Friedel-Crafts Acylation of Benzene. Available from: [Link]
Google Patents. US20120004442A1 - Synthesis of (phenylalkyloxy)phenyl-oxobutanoic acids.
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available from: [Link]
LibreTexts Chemistry. 19.21 The Acetoacetic Ester Synthesis: A Way to Synthesize a Methyl Ketone. Available from: [Link]
Jim Clark. Friedel-Crafts Acylation. Available from: [Link]
Google Patents. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
Google Patents. CA1298316C - Process for producing 4-hydroxyacetophenone.
Scribd. Parahydroxy Acetophenone Synthesis. Available from: [Link]
University of Calgary. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Available from: [Link]
A Senior Application Scientist's Guide to Validating the Purity of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic Acid by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is not merely a procedural step but the bedrock of safety and efficacy. This guide pro...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is not merely a procedural step but the bedrock of safety and efficacy. This guide provides an in-depth, comparative analysis for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for purity determination of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid. We will move beyond a simple protocol, exploring the causal relationships between the analyte's chemical properties and the chromatographic choices that ensure a self-validating, trustworthy analytical system.
The Analyte: Understanding 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic Acid
Before injecting a sample, we must understand the molecule. 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid possesses distinct chemical features that dictate our analytical strategy:
Aromatic Keto Acid Structure: It contains a phenyl ring and a ketone group, which are excellent chromophores for UV detection.
Hydrophobicity: The presence of a hexyloxy group (-O-(CH₂)₅-CH₃) and a phenyl ring makes the molecule substantially non-polar. This property is the primary driver for our choice of chromatographic mode.
Ionizable Group: The terminal butanoic acid moiety (-CH₂-CH₂-COOH) is a weak acid. Its charge state is pH-dependent, which critically influences retention and peak shape.
Based on these properties, Reversed-Phase HPLC (RP-HPLC) is the logical choice. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[1][2] The hydrophobic nature of our analyte will cause it to interact strongly with, and be retained by, the non-polar stationary phase.[2]
The Comparative Core: Selecting the Optimal Stationary Phase
The column is the heart of the separation. While many columns could potentially be used, a systematic comparison reveals the optimal choice for resolving the main peak from structurally similar impurities. Chromatographic impurity profiles are most often developed using RP-HPLC to detect and separate all potential impurities.[3]
Stationary Phase
Principle of Interaction
Advantages for This Analyte
Potential Disadvantages
C18 (Octadecylsilane)
Strong hydrophobic interactions. The industry "workhorse."[1][2]
Excellent retention for the non-polar hexyloxy-phenyl group. High likelihood of separating non-polar impurities.
Potential for excessively long retention times, requiring a higher percentage of organic solvent.
C8 (Octylsilane)
Moderate hydrophobic interactions.
Shorter retention times compared to C18, potentially leading to faster analysis. Good starting point if C18 is too retentive.
May provide insufficient resolution for impurities that are very similar in structure to the main compound.
Phenyl
Hydrophobic interactions plus π-π interactions with the aromatic ring.
Offers alternative selectivity. The π-π interactions can uniquely resolve aromatic impurities that may co-elute on a C18 or C8 column.
Retention mechanism is more complex. Method development can be less straightforward.
Causality in Selection: For a new compound like 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid, a C18 column is the most logical starting point. Its strong hydrophobicity provides the greatest chance of retaining the parent molecule and any process impurities or degradants, which are often structurally similar.[3] The goal of a purity method is resolution, and the high surface area and carbon load of a C18 column maximize the potential for differential hydrophobic interactions.
Caption: Decision matrix for HPLC stationary phase selection.
Mobile Phase Optimization: The Key to Good Chromatography
The mobile phase drives the separation. Its composition must be optimized to achieve efficient elution, good peak shape, and desired resolution.
Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides sharper peaks and has a lower UV cutoff wavelength.
pH Control: This is the most critical parameter for this analyte. The carboxylic acid group must be consistently protonated (uncharged) to prevent peak tailing and ensure stable retention. This is achieved by buffering the aqueous portion of the mobile phase to a pH at least 2 units below the analyte's pKa (typically around 4-5 for a carboxylic acid). A phosphate buffer at pH 2.5 is an excellent choice.
Experimental Protocol: A Self-Validating HPLC Method
This protocol incorporates system suitability tests (SSTs) to ensure the chromatographic system is performing correctly before any samples are analyzed, a cornerstone of a trustworthy method.
Instrumentation and Materials:
HPLC system with UV detector
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid reference standard
Acetonitrile (HPLC grade)
Potassium phosphate monobasic (reagent grade)
Phosphoric acid (reagent grade)
Water (HPLC grade)
Chromatographic Conditions:
Parameter
Setting
Rationale
Mobile Phase A
0.02 M Potassium Phosphate, pH 2.5
Buffers the system to ensure the analyte is in its non-ionized form, preventing peak tailing.
Mobile Phase B
Acetonitrile
Organic modifier for eluting the non-polar analyte.
Gradient
60% B to 95% B over 20 min
A gradient is essential for impurity profiling to ensure that both early and late-eluting impurities are detected.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Maintains stable retention times and improves peak shape.
Detection
UV at 255 nm
Wavelength near the absorbance maximum for the aromatic keto-acid chromophore.[4]
| Injection Vol. | 10 µL | A small volume to prevent band broadening on the column. |
Procedure:
Mobile Phase Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC water. Adjust pH to 2.5 with phosphoric acid. Filter and degas.
Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (the diluent). This creates a 100 µg/mL stock.
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.
System Suitability Test (SST):
Make five replicate injections of the standard solution.
Acceptance Criteria:
Tailing Factor (T): Must be ≤ 2.0.
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.
Theoretical Plates (N): Must be > 2000.
Analysis: Once SST criteria are met, inject the blank (diluent), followed by the sample solutions.
Method Validation: Conforming to ICH Q2(R1) Standards
Validation is the documented evidence that an analytical method is suitable for its intended purpose.[5][6] The following tests must be performed according to international guidelines such as ICH Q2(R1).[7][8][9]
Validation Parameter
Purpose
Typical Acceptance Criteria
Specificity
To ensure the method can separate the analyte from impurities and degradants.[5]
Peak purity analysis (using a Diode Array Detector) must pass. No co-elution from placebo or known impurities.[6]
Linearity
To demonstrate a proportional relationship between concentration and detector response.
Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration.
Range
The concentration interval where the method is precise, accurate, and linear.
For an assay, typically 80% to 120% of the test concentration. For impurities, from the reporting threshold to 120% of the specification.[10][11]
Accuracy
The closeness of the test results to the true value.
% Recovery should be within 98.0% - 102.0% for the assay of the main compound.
Precision (Repeatability & Intermediate)
The degree of scatter between a series of measurements.
RSD ≤ 2.0% for repeatability (same day, same analyst) and intermediate precision (different day/analyst).
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Signal-to-Noise ratio of ~10:1.
Robustness
The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, column temp ±5°C).
System suitability parameters must still be met, and peak areas should not change significantly.
To rigorously test specificity, forced degradation studies should be performed. The sample is stressed under acidic, basic, oxidative, thermal, and photolytic conditions to generate potential degradation products, proving the method can separate these from the main peak.[12]
Caption: End-to-end workflow for HPLC purity method validation.
By following this comprehensive, science-driven approach, researchers can develop and validate a highly reliable HPLC method for determining the purity of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid. This ensures that the analytical data generated is not only accurate and precise but also defensible and suitable for regulatory scrutiny, ultimately contributing to the development of safe and effective medicines.
References
ResearchGate. (2025). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]
PubMed. (1987). High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides. Retrieved from [Link]
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
RSC Publishing. (n.d.). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]
Chromatography Online. (2010). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
IntechOpen. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [https://jordilabs.com/ Jordi Labs Resources/hplc-analytical-techniques/]([Link] Jordi Labs Resources/hplc-analytical-techniques/)
ResearchGate. (2025). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved from [Link]
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
National Institutes of Health. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Retrieved from [Link]
Therapeutic Goods Administration. (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]
Chemsrc. (2025). 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
ChemBK. (2024). 4-(4-methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
The Influence of Alkoxy Chain Length on the Bioactivity of 4-Alkoxyphenyl-4-Oxobutanoic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The 4-aryl-4-oxobutanoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, inclu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The 4-aryl-4-oxobutanoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anti-inflammatory effects. Within this class, 4-alkoxyphenyl-4-oxobutanoic acids represent a promising but underexplored subclass. The length and nature of the alkoxy substituent are critical determinants of a molecule's physicochemical properties, such as lipophilicity, which in turn governs its pharmacokinetic and pharmacodynamic behavior. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-alkoxyphenyl-4-oxobutanoic acids, drawing on established principles and data from structurally related compounds to predict how variations in the alkoxy chain may impact their biological performance.
Introduction to 4-Aryl-4-Oxobutanoic Acids: A Scaffold with Therapeutic Potential
The core structure of 4-aryl-4-oxobutanoic acid has been identified in compounds with notable biological activities. For instance, certain derivatives have been investigated for their anti-inflammatory properties. A patent has disclosed that compounds such as 2-benzyl-4-(4-fluorophenyl)-4-oxobutanoic acid have been subjected to biological tests to ascertain their anti-inflammatory activity[1]. This suggests that the 4-aryl-4-oxobutanoic acid moiety can serve as a foundational structure for the development of new therapeutic agents.
The Critical Role of the Alkoxy Substituent in Modulating Bioactivity
The introduction of an alkoxy group at the para-position of the phenyl ring introduces a key variable: the length of the alkyl chain. This modification is a common strategy in medicinal chemistry to fine-tune the biological activity of a lead compound. The length of the alkoxy chain directly influences several key parameters:
Lipophilicity: Longer alkyl chains increase the lipophilicity (fat-solubility) of the molecule. This can enhance membrane permeability and access to hydrophobic binding pockets within biological targets. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.
Steric Factors: The size and conformation of the alkoxy group can influence how the molecule fits into the binding site of a target protein. A longer or bulkier chain may create a better fit, leading to enhanced potency, or it could cause steric hindrance, reducing or abolishing activity.
Pharmacokinetics: Changes in lipophilicity and metabolism associated with varying alkoxy chain lengths can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby affecting its overall in vivo efficacy.
Comparative Analysis of Predicted Structure-Activity Relationships
Alkoxy Chain Length
Predicted Effect on Lipophilicity
Predicted Potency
Rationale and Supporting Evidence from Analogous Compounds
Short (e.g., Methoxy, Ethoxy)
Moderate
Moderate
Short alkoxy chains provide a balance of lipophilicity and water solubility, often leading to good oral bioavailability. In many series, the ethoxy group has been shown to be optimal for potency in in vitro functional assays[2].
Medium (e.g., Propoxy, Butoxy)
Increased
Potentially Optimal
Increasing the chain length can enhance binding to hydrophobic pockets in target enzymes. Studies on other classes of compounds have shown that potency can increase with chain length up to a certain point (e.g., C3 or C4) before declining[2].
Long (e.g., Pentoxy, Hexoxy and longer)
High
Likely Decreased
While very long chains significantly increase lipophilicity, this can lead to reduced aqueous solubility, increased plasma protein binding, and rapid metabolism, which may decrease the overall in vivo efficacy. In some cases, longer chains can also introduce steric clashes within the binding site.
Postulated Mechanism of Action: Enzyme Inhibition
Based on the SAR of structurally related 4-aryl-4-oxobutanoic acid derivatives, a likely mechanism of action for the anti-inflammatory effects of 4-alkoxyphenyl-4-oxobutanoic acids is the inhibition of pro-inflammatory enzymes. Potential targets could include cyclooxygenases (COX-1 and COX-2), lipoxygenases, or other enzymes involved in inflammatory signaling pathways. The butanoic acid moiety can participate in key interactions with the active site of these enzymes, while the 4-alkoxyphenyl group can occupy hydrophobic regions, with the alkoxy chain playing a crucial role in optimizing these interactions.
The following diagram illustrates the hypothetical interaction of a 4-alkoxyphenyl-4-oxobutanoic acid with an enzyme active site.
Caption: Hypothetical binding mode of 4-alkoxyphenyl-4-oxobutanoic acid.
Experimental Protocols
To empirically determine the SAR of this compound class, the following experimental workflow is proposed.
Synthesis of 4-Alkoxyphenyl-4-Oxobutanoic Acids
A general and robust method for the synthesis of 4-alkoxyphenyl-4-oxobutanoic acids is the Friedel-Crafts acylation of the corresponding alkoxybenzene with succinic anhydride.
Step-by-step methodology:
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under a nitrogen atmosphere, add the appropriate alkoxybenzene.
Addition of Succinic Anhydride: Add succinic anhydride portion-wise to the reaction mixture at a controlled temperature (typically 0-5 °C).
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
Work-up: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
The following diagram outlines the synthetic workflow.
Caption: Synthetic workflow for 4-alkoxyphenyl-4-oxobutanoic acids.
In Vitro Anti-Inflammatory Assay (e.g., COX-2 Inhibition Assay)
To evaluate the anti-inflammatory potential, an in vitro cyclooxygenase (COX-2) inhibition assay can be performed.
Step-by-step methodology:
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid (substrate) in a suitable buffer.
Compound Preparation: Prepare serial dilutions of the synthesized 4-alkoxyphenyl-4-oxobutanoic acids and a reference inhibitor (e.g., celecoxib).
Assay Incubation: In a 96-well plate, add the COX-2 enzyme, the test compounds (or vehicle control), and incubate for a short period.
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
Detection: After a set incubation time, measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Conclusion and Future Directions
The 4-alkoxyphenyl-4-oxobutanoic acid scaffold holds significant promise for the development of novel anti-inflammatory agents. The length of the alkoxy chain is a critical parameter that can be systematically varied to optimize the biological activity. Based on established medicinal chemistry principles, it is hypothesized that compounds with medium-length alkoxy chains (propoxy or butoxy) may exhibit the most potent anti-inflammatory effects due to a favorable balance of lipophilicity and steric interactions within the target enzyme's active site.
Future work should focus on the synthesis of a homologous series of these compounds and their systematic evaluation in a panel of in vitro and in vivo anti-inflammatory assays. Such studies will provide the necessary quantitative data to establish a definitive SAR and guide the design of more potent and selective drug candidates.
References
Child, R. G., et al. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. Journal of Pharmaceutical Sciences, 66(4), 466-476.
Use of 4-oxobutanoic acid derivatives in the treatment of inflammation.
Takaya, M., Sato, M., Terashima, K., Tanizawa, H., & Maki, Y. (1979). A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds. Journal of Medicinal Chemistry, 22(1), 53-58.
Kuchar, M., et al. (1995). Some analogs of 4-(2',4'-difluorobiphenyl-4-YL)-2-methyl-4-oxobutanoic acid—synthesis and antiinflammatory activity.
Glatfelter, G. C., et al. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 240(12), 2573–2584.
Takahashi, N., et al. (2003). Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation. Bioorganic & Medicinal Chemistry, 11(15), 3255-3260.
O'Connor, S., et al. (2015). The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides. Journal of Biotechnology, 203, 57-65.
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Gududuru, V., et al. (2004). Synthesis and antiproliferative activity of 2-amino-N-aryl-3-(3',4',5'-trimethoxybenzoyl)propionamides. Bioorganic & Medicinal Chemistry Letters, 14(20), 5289-5293.
Spampinato, G., et al. (2001). Synthesis and biological evaluation of 14-alkoxymorphinans. 21. Novel 4-alkoxy and 14-phenylpropoxy derivatives of the mu opioid receptor antagonist cyprodime. Journal of Medicinal Chemistry, 44(21), 3545-3553.